3,4-dihydro-2H-pyran-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBCYYGVLHFYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547209 | |
| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40915-37-5 | |
| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-5-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of growing interest in organic synthesis and medicinal chemistry. This document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the potential biological activities and applications in drug development based on the known reactivity of its functional groups and the bioactivity of structurally related dihydropyran derivatives.
Introduction
This compound is a cyclic organic compound featuring a dihydropyran ring functionalized with a carboxylic acid group at the 5-position.[1] This arrangement, specifically an α,β-unsaturated carboxylic acid within a heterocyclic system, imparts unique electronic and chemical properties, making it a versatile building block for the synthesis of more complex molecules.[1] The dihydropyran motif is present in a variety of natural products and biologically active compounds, suggesting the potential of its derivatives in pharmaceutical and agrochemical applications.[1][2] This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Physicochemical and Spectroscopic Properties
This compound is commercially available as a solid, typically with a purity of 97% or higher.[3][4] A summary of its known and predicted physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [3][5] |
| Molecular Weight | 128.13 g/mol | [5] |
| Appearance | Solid | [4][5] |
| Purity | ≥97% | [3][4] |
| CAS Number | 40915-37-5 | [3] |
| Estimated pKa | 4.2 - 4.8 | [1] |
| Predicted XlogP | 0.4 | [6] |
The spectroscopic data for this compound are consistent with its chemical structure. The key expected spectral features are outlined in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinyl proton, the methylene groups of the dihydropyran ring, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, and the saturated carbons of the ring. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 6-chloro-2-oxohexanoate (Haloketone Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in a suitable alcoholic solvent (e.g., methanol, ethanol).[7]
-
Add a base, such as sodium methoxide, to the solution to generate the enolate of methyl acetoacetate.
-
Slowly add 1-bromo-3-chloropropane to the reaction mixture.[7]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude haloketone intermediate.[7]
Step 2: Cyclization to Methyl 3,4-dihydro-2H-pyran-5-carboxylate
-
Dissolve the crude haloketone intermediate in an appropriate solvent.
-
Treat the solution with a base, such as sodium methoxide, to effect O-alkylation and subsequent cyclization.[7]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure methyl 3,4-dihydro-2H-pyran-5-carboxylate.[7]
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl 3,4-dihydro-2H-pyran-5-carboxylate in a mixture of water and a co-solvent like methanol or tetrahydrofuran.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide or lithium hydroxide) or a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux and monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture and, if basic hydrolysis was performed, acidify with a mineral acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Reactivity and Chemical Properties
The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the electron-deficient double bond.
Caption: Key reactions of this compound.
-
Acidity: As an α,β-unsaturated carboxylic acid, it is a weak acid with an estimated pKa in the range of 4.2-4.8.[1]
-
Esterification and Amide Formation: The carboxylic acid group can readily undergo standard esterification and amidation reactions.
-
Reactions at the Double Bond: The conjugated system makes the β-carbon susceptible to nucleophilic attack (Michael addition).
Potential Biological Activity and Applications in Drug Development
While specific biological data for this compound is limited, the dihydropyran scaffold is a recognized pharmacophore. Derivatives of dihydropyrans have demonstrated a range of biological activities, suggesting potential avenues for the application of this core structure in drug discovery.
-
Anticancer Activity: Related dihydropyran-containing compounds have shown cytotoxic effects against various cancer cell lines.[8] The mechanism of action is often associated with the induction of apoptosis and cell cycle arrest.[8]
-
Antimicrobial Activity: Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1][8]
-
Receptor Modulation: Derivatives of the closely related 3,4-dihydro-2H-pyran-2-carboxaldehyde have exhibited potent activity as receptor agonists, indicating the potential for this scaffold in modulating specific biological targets.[8][9]
The carboxylic acid moiety of this compound provides a handle for the synthesis of a library of derivatives that can be screened for various biological activities.
Caption: Logical workflow for the use of the title compound in drug discovery.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward, albeit not yet fully optimized, synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular architectures. While its own biological profile is yet to be extensively studied, the documented activities of related dihydropyran derivatives provide a strong rationale for its exploration in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. This technical guide provides a foundational understanding of this compound to encourage and support further research into its properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 7. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
3,4-dihydro-2H-pyran-5-carboxylic acid chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and potential synthetic routes.
Chemical Structure and IUPAC Name
IUPAC Name: this compound[1]
The structure of this compound consists of a six-membered dihydropyran ring with a carboxylic acid functional group attached at the 5-position. The presence of the ether linkage and the carboxylic acid group within a partially unsaturated ring system confers upon it a unique reactivity profile, making it a valuable building block in synthetic chemistry.
Chemical Structure:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of the data are predicted values and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [2][3][4] |
| Molecular Weight | 128.13 g/mol | [2] |
| Appearance | Solid, beige solid | [2][4] |
| Purity | ≥97% | [3] |
| CAS Number | 40915-37-5 | [3] |
| InChI Key | MIBCYYGVLHFYSD-UHFFFAOYSA-N | [2][4] |
| SMILES | O=C(O)C1=COCCC1 | [2][4] |
| Predicted XlogP | 0.4 | |
| Storage | Room temperature | [3] |
Synthesis and Reactivity
Caption: A conceptual two-step workflow for the synthesis of this compound.
Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature, a general procedure can be proposed based on the synthesis of its methyl ester and standard organic chemistry transformations.
Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate (Intermediate)
This step is based on a patented process for a similar derivative.[1]
-
Alkylation: 1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in the presence of a base (e.g., sodium methoxide) in an alcoholic solvent. This reaction forms a halo-ketone intermediate.
-
O-Alkylation and Cyclization: The intermediate halo-ketone undergoes an intramolecular O-alkylation, again in the presence of a base like sodium methoxide, to yield the cyclized product, methyl 3,4-dihydro-2H-pyran-5-carboxylate.
-
Purification: The crude product can be purified by fractional distillation.
Step 2: Hydrolysis to this compound (Final Product)
This is a standard ester hydrolysis reaction.
-
Reaction: The methyl 3,4-dihydro-2H-pyran-5-carboxylate intermediate is subjected to hydrolysis. This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions.
-
Workup and Purification: After the reaction is complete, the product is isolated by extraction. If basic hydrolysis is used, the reaction mixture is first acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization or column chromatography.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C and C-O bonds of the dihydropyran ring.
-
Melting Point Analysis: To determine the melting point of the solid product, which is an indicator of its purity.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. Further experimental investigation is encouraged to establish detailed synthetic protocols and a comprehensive profile of its physical and chemical properties.
References
Spectroscopic Profile of 3,4-dihydro-2H-pyran-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dihydro-2H-pyran-5-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data alongside established methodologies for spectral acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound (CAS No: 40915-37-5, Molecular Formula: C₆H₈O₃).[1][2][3][4]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.0-7.5 | Singlet | 1H | =CH- |
| ~4.0-4.5 | Triplet | 2H | -O-CH₂- |
| ~2.2-2.6 | Triplet | 2H | =C-CH₂- |
| ~1.8-2.2 | Multiplet | 2H | -CH₂- |
Note: Predicted values are based on typical chemical shifts for similar functional groups. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[5]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~170-180 | -COOH |
| ~140-150 | =C(COOH)- |
| ~100-110 | =CH- |
| ~65-75 | -O-CH₂- |
| ~20-30 | =C-CH₂- |
| ~15-25 | -CH₂- |
Note: These are estimated chemical shift ranges based on analogous structures.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1650 | Medium | C=C stretch |
| ~1210-1320 | Strong | C-O stretch (Carboxylic acid) |
| ~1050-1150 | Strong | C-O stretch (Ether) |
Note: The presence of hydrogen bonding in the solid state significantly broadens the O-H stretching vibration and lowers the C=O stretching frequency.
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment |
| 128.04735 | High | [M]⁺ (Molecular Ion) |
| 111.04461 | Moderate | [M - OH]⁺ or [M - H₂O + H]⁺ |
| 83.04966 | Moderate | [M - COOH]⁺ |
| 55.01839 | High | [C₄H₃O]⁺ |
Note: Predicted fragmentation patterns are based on the structure of the molecule. The molecular ion peak is expected to be prominent.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[6][7] Chloroform-d is a common first choice for many organic molecules.[7]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[8]
-
The final sample height in the NMR tube should be at least 4.5 cm.[8]
2. Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-16 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a common and convenient method for solid samples, requiring minimal preparation.[9]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
-
Place a small amount of the solid this compound sample directly onto the crystal surface, ensuring complete coverage of the crystal.[10]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[10]
2. Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.[11]
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
-
Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.[12][13] A common method is esterification to form a more volatile methyl ester.
-
Alternatively, for direct infusion analysis using techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]
2. Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 3. Chemscene ChemScene | this compound | 10G | CS-W001843 | Fisher Scientific [fishersci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To [chem.rochester.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. jascoinc.com [jascoinc.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. gammadata.se [gammadata.se]
- 12. benchchem.com [benchchem.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
physical and chemical properties of 3,4-dihydro-2H-pyran-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran-5-carboxylic acid, a heterocyclic organic compound, is a versatile building block in organic synthesis and holds potential for applications in pharmaceutical and agrochemical development.[1] Its unique structure, featuring a dihydropyran ring fused with a carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics that are of significant interest to researchers. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental data and synthetic considerations.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₃ | [2][3][4] |
| Molecular Weight | 128.13 g/mol | [2] |
| Appearance | Solid, Beige Solid | [2][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (estimated) | 4.2 - 4.8 | [1] |
| Solubility | Soluble in some organic solvents and water. Specific quantitative data is limited. | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected characteristic signals based on its structure are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran ring and the carboxylic acid proton. The olefinic proton on the double bond would appear in the downfield region. The methylene protons adjacent to the oxygen and the other methylene protons on the ring would exhibit distinct chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift. The two olefinic carbons and the three methylene carbons of the pyran ring would have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.[6]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[6]
-
C-O stretching bands for the ether linkage in the pyran ring and the carboxylic acid.
-
C=C stretching for the double bond within the pyran ring.
-
C-H stretching and bending vibrations for the methylene groups.
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group (COOH), water (H₂O), and other characteristic fragments from the dihydropyran ring.[7]
Synthesis and Purification
Synthesis
Several synthetic routes can be envisioned for the preparation of this compound. General methods for the synthesis of dihydropyran derivatives often involve hetero-Diels-Alder reactions or intramolecular cyclizations.[8] A plausible approach for the synthesis of the target molecule could involve the following conceptual workflow:
Caption: A conceptual workflow for the synthesis of this compound.
A more specific, documented method involves the hydrolysis of the corresponding methyl ester, methyl 3,4-dihydro-2H-pyran-5-carboxylate.[1] The synthesis of this ester can be achieved through a multi-step process starting from 1-bromo-3-chloropropane and methyl acetoacetate.[1]
Experimental Protocol (for methyl 3,4-dihydro-2H-pyran-5-carboxylate synthesis):
This protocol is adapted from a patented procedure and outlines the synthesis of the methyl ester, which can be a precursor to the desired carboxylic acid.[1]
-
Alkylation: 1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in the presence of an alcoholic solvent to yield a haloketone intermediate.
-
O-alkylation and Cyclization: The resulting haloketone is treated with sodium methoxide to induce O-alkylation and subsequent intramolecular cyclization, affording crude methyl 3,4-dihydro-2H-pyran-5-carboxylate.
-
Purification: The crude product is purified by fractional distillation to obtain the pure methyl ester.
Hydrolysis to the Carboxylic Acid:
The final step to obtain this compound would involve the hydrolysis of the methyl ester under acidic or basic conditions, followed by neutralization and extraction.
Purification
Purification of the final carboxylic acid product would typically involve the following steps:
Caption: A general workflow for the purification of this compound.
Reactivity and Potential Applications
As an α,β-unsaturated carboxylic acid, this compound is expected to undergo reactions characteristic of both functional groups. The carboxylic acid moiety can be converted to esters, amides, acid chlorides, and other derivatives. The double bond can participate in addition reactions and can influence the reactivity of the carbonyl group through conjugation.
The dihydropyran scaffold is present in numerous biologically active molecules, suggesting that derivatives of this compound could be valuable in drug discovery.[9] For instance, dihydropyran derivatives have been investigated for their potential as receptor agonists.[9] The carboxylic acid handle provides a convenient point for modification and for the synthesis of a library of compounds for biological screening.
Conclusion
This compound is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While some of its fundamental properties have been estimated or are inferred from related structures, a comprehensive experimental characterization is still needed in the scientific literature. This guide consolidates the available information to provide a solid foundation for researchers and professionals working with this versatile molecule. Further experimental investigation into its physical properties, detailed synthetic protocols, and biological activities will undoubtedly expand its applications in science and industry.
References
- 1. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of 3,4-Dihydro-2H-pyran-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 3,4-dihydro-2H-pyran-5-carboxylic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document details key synthetic transformations, including the preparation of the title compound, and its subsequent reactions such as esterification, amide formation, cycloaddition, and ring-opening reactions. Experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.
Core Reactions and Mechanisms
This compound exhibits a rich reactivity profile owing to the presence of both a carboxylic acid moiety and an electron-rich enol ether system within the dihydropyran ring. This unique combination allows for a diverse range of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules.
Synthesis of this compound
A primary route to this compound is through the haloform reaction of a corresponding methyl ketone precursor, such as 5-acetyl-3,4-dihydro-2H-pyran. This reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by nucleophilic acyl substitution to yield the carboxylate, which is then protonated to afford the carboxylic acid.[1][2][3]
Experimental Protocol: Haloform Reaction
A solution of the methyl ketone precursor (e.g., 5-acetyl-3,4-dihydro-2H-pyran) in a suitable solvent like ethanol is treated with a sodium hypohalite solution (e.g., NaClO) at a controlled temperature, typically starting at 0 °C and then stirred at room temperature for several hours.[1] Upon completion, the reaction mixture is acidified to a low pH with a strong acid, such as concentrated HCl. The product, this compound, is then extracted with an organic solvent (e.g., dichloromethane), washed, dried, and purified, often by column chromatography.[1] A representative yield for this type of transformation is approximately 92%.[1]
Reaction Pathway: Haloform Reaction
Caption: Synthesis via Haloform Reaction.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of this compound undergoes typical reactions such as esterification and amide bond formation.
Esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4] A patent describes the preparation of methyl 3,4-dihydro-2H-pyran-5-carboxylate by reacting the corresponding halo-ketone precursor with sodium methoxide, which leads to O-alkylation and cyclization.[5]
Experimental Protocol: Esterification (General)
To a solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol), a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the ester, which can be further purified by distillation or chromatography.
Reaction Pathway: Fischer Esterification
Caption: Fischer Esterification Pathway.
Amide derivatives of this compound are readily synthesized using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. A study on the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides from related precursors demonstrates the feasibility of forming the amide bond in this system with good yields (57-69%).[6][7]
Experimental Protocol: Amide Coupling
To a solution of this compound in an appropriate solvent (e.g., DMF or DCM), a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added. The desired amine is then introduced, and the reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.
Reaction Pathway: Amide Formation
Caption: Amide Bond Formation Pathway.
Reactions Involving the Dihydropyran Ring
The enol ether double bond in the dihydropyran ring is susceptible to electrophilic attack and can participate in cycloaddition reactions. The ring itself can also undergo nucleophilic attack, leading to ring-opening.
The electron-rich double bond of the dihydropyran ring can act as a dienophile in hetero-Diels-Alder reactions. While specific examples with the carboxylic acid at the 5-position are not abundant in the literature, derivatives of 3,4-dihydro-2H-pyran are known to undergo such cycloadditions.[8] The reaction of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone, for instance, yields diastereoisomers of 3,4-dihydro-2H-pyrans in yields ranging from 37% to 65%.[8]
Logical Relationship: Hetero-Diels-Alder Reaction
Caption: Hetero-Diels-Alder Reaction.
The dihydropyran ring is susceptible to cleavage under nucleophilic conditions. The presence of an electron-withdrawing group, such as a carbonyl or carboxyl group at the 5-position, can activate the ring towards nucleophilic attack. Reactions of 5-acyl-3,4-dihydro-2H-pyrans with nucleophiles can lead to ring-opened products.[9][10] For example, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia results in the opening of the dihydropyran ring.
Experimental Workflow: Nucleophilic Ring Opening
Caption: Nucleophilic Ring-Opening Workflow.
Quantitative Data Summary
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Haloform Reaction | 5-Acetyl-3,4-dihydro-2H-pyran, NaClO, HCl | This compound | ~92 | [1] |
| Amide Formation | 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes, HCl | 3,4-Dihydro-2H-pyran-4-carboxamides | 57-69 | [6][7] |
| Hetero-Diels-Alder | 3-Aryl-2-benzoyl-2-propenenitriles, N-vinyl-2-oxazolidinone | 3,4-Dihydro-2H-pyrans | 37-65 | [8] |
Spectroscopic Data
Spectroscopic data for this compound and its derivatives are crucial for characterization.
-
¹H NMR: Key signals include those for the vinylic proton, the protons on the dihydropyran ring, and the carboxylic acid proton (if not exchanged).
-
¹³C NMR: Characteristic peaks for the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the dihydropyran ring are expected.
-
FTIR: A strong carbonyl stretch for the carboxylic acid (around 1700-1725 cm⁻¹) and C=C stretching for the enol ether will be prominent.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can confirm the structure.
Spectra for related compounds such as ethyl 2H-pyran-5-carboxylate, 3,4-dihydro-2-methyl-4-oxo-6-phenyl- are available in spectral databases.[11]
This technical guide serves as a foundational resource for understanding and utilizing the reaction mechanisms of this compound in synthetic chemistry. The provided data and protocols aim to empower researchers in the development of novel molecules with potential applications in pharmaceuticals and other fields.
References
- 1. Haloform Reaction | NROChemistry [nrochemistry.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 6. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
Biological Activity of 3,4-dihydro-2H-pyran-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. The introduction of a carboxylic acid group at the 5-position, along with other substitutions, gives rise to a class of derivatives with diverse and promising biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3,4-dihydro-2H-pyran-5-carboxylic acid derivatives and structurally related compounds, addressing their potential in drug discovery and development.
Core Synthesis Strategies
The synthesis of substituted dihydropyran derivatives, including those with a carboxylic acid or a precursor functional group at the 5-position, is often achieved through multicomponent reactions. A common and efficient method is the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester (such as ethyl acetoacetate). This reaction is typically catalyzed by a base, such as piperidine or potassium hydroxide, and can often be performed under environmentally friendly conditions.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of dihydropyran derivatives.
Caption: General workflow for the synthesis and biological screening of dihydropyran derivatives.
Biological Activities and Quantitative Data
Derivatives of the dihydropyran scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nature and position of substituents on the pyran ring play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Several studies have reported the antimicrobial potential of dihydropyran derivatives against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential cellular processes in the microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Dihydropyran Derivatives
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |
| 4g | 4-Cl-Ph | CN | COOCH3 | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | ||||
| Escherichia coli | - | [1] | ||||
| CDCHD | - | - | - | Enterobacterales | 0.25-16 | [2] |
| Acinetobacter baumannii | 0.5-32 | [2] | ||||
| Pseudomonas aeruginosa | 0.5-32 | [2] |
Note: Specific MIC values for 4g were not provided in the abstract, but it was highlighted as the most potent antimicrobial agent among the tested series.[1]
Anticancer Activity
The anticancer properties of dihydropyran derivatives are a significant area of research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] The PI3K/AKT signaling pathway has been identified as a target for some dihydropyran-based macrolides.[3]
Table 2: Anticancer Activity (IC50) of Dihydropyran Derivatives
| Compound ID | R Group on Phenyl | Cancer Cell Line | IC50 (µM) | Reference |
| 4g | 4-NO₂ | SW-480 (Colon) | 34.6 | [4] |
| MCF-7 (Breast) | 42.6 | [4] | ||
| 4i | 4-Cl | SW-480 (Colon) | 35.9 | [4] |
| MCF-7 (Breast) | 34.2 | [4] | ||
| 4j | 3,4,5-(OCH₃)₃ | SW-480 (Colon) | 38.6 | [4] |
| MCF-7 (Breast) | 26.6 | [4] | ||
| 10 | (macrolide) | HL-60 (Leukemia) | 1.10 ± 0.075 | [3] |
Anti-inflammatory Activity
Certain dihydropyran derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Table 3: Anti-inflammatory Activity of Dihydropyran and Related Derivatives
| Compound ID | Assay | Target | Inhibition/IC50 | Reference |
| Thiourea Derivative 4 | In vitro | 5-LOX | IC₅₀ = 0.30 µM | [5] |
| Thiourea Derivatives 1-5 | In vitro | COX-2 | No significant inhibition | [5] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | In vitro (LPS-induced RAW264.7 cells) | NO, IL-6, TNF-α | Potent inhibition | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of dihydropyran derivatives, compiled from the literature.
General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) is dissolved in ethanol (10 mL). A catalytic amount of piperidine (2-3 drops) is added to the solution. The reaction mixture is then stirred at room temperature for a specified time (typically 2-6 hours), during which a solid product usually precipitates. The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4H-pyran derivative.[7]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth. The compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth to achieve a range of concentrations. Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[4]
In Vitro Anti-inflammatory Activity Assay (COX-2 and 5-LOX Inhibition)
The inhibitory activity of the compounds against COX-2 and 5-LOX can be determined using commercially available fluorometric or colorimetric inhibitor screening kits. The assays are typically performed in 96-well plates. The compounds are pre-incubated with the respective enzyme (COX-2 or 5-LOX) before the addition of the substrate (arachidonic acid). The fluorescence or absorbance is measured over time to determine the rate of the enzymatic reaction. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compounds. The IC₅₀ values are determined from the dose-response curves.[5]
Potential Mechanism of Action
While the precise signaling pathways for many this compound derivatives are yet to be fully elucidated, studies on structurally related compounds provide insights into their potential mechanisms of action, particularly in cancer. One proposed pathway involves the inhibition of the PI3K/AKT signaling cascade, which is a critical pathway for cell survival and proliferation.
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a plausible mechanism by which a dihydropyran derivative might induce apoptosis in cancer cells through the inhibition of the PI3K/AKT pathway.
Caption: Hypothetical PI3K/AKT signaling pathway targeted by a dihydropyran derivative, leading to apoptosis.
Conclusion and Future Perspectives
Derivatives of this compound and related structures represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility through multicomponent reactions makes them attractive scaffolds for the development of novel therapeutic agents. While significant research has been conducted on various dihydropyran analogues, there is a clear need for more focused studies on derivatives bearing the 5-carboxylic acid moiety to fully elucidate their structure-activity relationships and therapeutic potential. Future research should aim to synthesize and screen a wider range of these specific derivatives, investigate their detailed mechanisms of action, and optimize their pharmacokinetic and pharmacodynamic properties for potential clinical applications in the fields of infectious diseases, oncology, and inflammatory disorders.
References
- 1. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. growingscience.com [growingscience.com]
An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carboxylic Acid Derivatives and Analogues as Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a promising class of heterocyclic compounds, the 3,4-dihydro-2H-pyran-5-carboxylic acid derivatives and their analogues, with a focus on their potential as antiproliferative agents. This document details their synthesis, biological evaluation, and mechanism of action, presenting key data in a structured format to facilitate research and development efforts in oncology.
Introduction
The 3,4-dihydro-2H-pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this compound, in particular, have garnered interest for their potential therapeutic applications, including anticancer properties. This guide focuses on a series of dihydropyranopyran analogues, which incorporate the core dihydropyran structure, and have demonstrated significant antiproliferative effects against human cancer cell lines.
Quantitative Analysis of Antiproliferative Activity
A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their in vitro anticancer activity against human colorectal adenocarcinoma (SW-480) and breast cancer (MCF-7) cell lines using the MTT assay. Cisplatin was utilized as a positive control. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.
| Compound | R (Substitution on Phenyl Ring) | IC50 (µM) vs. SW-480 | IC50 (µM) vs. MCF-7 |
| 4a | H | 90.5 | 65.2 |
| 4b | 3-OH | 54.3 | 50.1 |
| 4c | 4-OH | 41.2 | 48.7 |
| 4d | 4-OCH3 | 87.2 | 104.9 |
| 4e | 4-CH3 | 51.6 | 71.0 |
| 4f | 4-F | 45.3 | 53.4 |
| 4g | 4-NO2 | 34.6 | 42.6 |
| 4h | 4-CF3 | 67.2 | 60.3 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |
| Cisplatin | - | 15.7 | 18.2 |
Data sourced from a study on 5-oxo-dihydropyranopyran derivatives.[1]
The results indicate that derivatives with electron-withdrawing groups at the para position of the C4-phenyl ring, such as nitro (4g) and chloro (4i), and the trimethoxy-substituted derivative (4j) exhibited the most potent antiproliferative activities against both cell lines.[1]
Mechanism of Action: Targeting the Cell Cycle
Molecular docking studies suggest that these dihydropyranopyran derivatives may exert their antiproliferative effects by inhibiting cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and can subsequently induce apoptosis.
The proposed mechanism involves the binding of the dihydropyranopyran derivatives to the ATP-binding pocket of CDK2. Specific interactions, such as hydrogen bonds with residues like GLU81 and LEU83, and hydrophobic interactions within the binding site, are believed to contribute to the inhibitory activity.[1]
Below is a diagram illustrating the role of CDK2 in the cell cycle and the proposed point of intervention for the this compound analogues.
Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.
Experimental Protocols
General Synthesis of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives (4a-j)
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the substituted aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitate formed is filtered, washed with cold ethanol, and dried.[1]
-
The crude product is recrystallized from ethanol to yield the pure dihydropyranopyran derivative.[1]
For specific yields and characterization data for each derivative (4a-j), refer to the source literature.[1]
Antiproliferative Activity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., SW-480, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., cisplatin) are also included. The plates are then incubated for an additional 48 hours.[1]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Procedure:
-
Cell Preparation: Cells are treated with the test compound for the desired time. Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.
Conclusion and Future Directions
The this compound analogues, specifically the dihydropyranopyran derivatives presented, demonstrate significant potential as antiproliferative agents. The structure-activity relationship data suggests that substitutions on the C4-phenyl ring play a crucial role in their activity. The proposed mechanism of action through CDK2 inhibition provides a solid foundation for further investigation and optimization.
Future research should focus on:
-
Expanding the library of derivatives to further probe the structure-activity relationship.
-
Confirming the inhibition of CDK2 and elucidating the downstream effects on the cell cycle and apoptosis through techniques such as Western blotting and cell cycle analysis.
-
Evaluating the most potent compounds in in vivo models of cancer to assess their efficacy and pharmacokinetic properties.
This technical guide provides a foundational resource for researchers aiming to explore and develop this promising class of compounds for cancer therapy.
References
A Technical Guide to the Natural Occurrence and Isolation of Dihydropyran Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural sources of dihydropyran-containing compounds, their diverse biological activities, and detailed methodologies for their extraction, isolation, and purification. Dihydropyran rings are significant structural motifs found in a wide array of natural products, contributing to their potent and varied pharmacological properties.
Natural Occurrence of Dihydropyran Compounds
The dihydropyran moiety is a key structural feature in numerous biologically active natural products derived from terrestrial and marine organisms. These compounds exhibit a broad spectrum of activities, making them attractive leads for drug discovery and development.
Terrestrial Sources
-
From Microorganisms: The fungus Penicillium sp. FO-4259 is a notable source of Arisugacins A and B , which are potent and selective inhibitors of acetylcholinesterase (AChE).[1][2][3] This selective inhibition makes them promising candidates for research into treatments for Alzheimer's disease.[2]
-
From Plants: The secoiridoid glycoside Swertiamarin is a major active component found in various medicinal plants, including Enicostemma littorale and species of the Swertia and Gentiana genera.[4][5] Swertiamarin is reported to have numerous pharmacological benefits, including hepatoprotective, anti-inflammatory, anti-diabetic, and antioxidant activities.[4][5] Another class of dihydropyran-containing compounds found in plants are iridoids, which have been isolated from species like Viburnum cylindricum.[6]
Marine Sources
-
From Sponges: Marine sponges are a rich source of complex macrolides with dihydropyran structures. Neopeltolide , isolated from a deep-water sponge of the family Neopeltidae, is a potent inhibitor of in vitro proliferation of human lung adenocarcinoma (A-549), human ovarian sarcoma (NCI-ADR-RES), and murine leukemia (P388) cell lines.[7][8] It also demonstrates significant antifungal activity against Candida albicans.[7][8]
Isolation and Purification Methodologies
The isolation of dihydropyran compounds from their natural sources involves a multi-step process, typically beginning with extraction followed by various chromatographic techniques for purification.
General Extraction Techniques
The initial step in isolating natural products is extraction from the source matrix. The choice of method depends on the stability of the target compound and the nature of the source material.
-
Maceration: This involves soaking the plant or fungal material in a solvent for a period of time. For example, cold maceration with methanol is used for extracting swertiamarin from Enicostemma littorale.[5][9]
-
Soxhlet Extraction: This is a continuous extraction method that is more efficient than maceration. It has been used for the successive extraction of compounds from Enicostemma axillare using a series of solvents of increasing polarity.[5]
-
Solvent Partitioning: After initial extraction, the crude extract is often partitioned between immiscible solvents (e.g., n-butanol and water) to separate compounds based on their polarity.[7][10]
Chromatographic Purification
Chromatography is indispensable for the separation and purification of individual compounds from complex extracts.
-
Column Chromatography: Gravity-driven column chromatography using silica gel is a standard method for the initial fractionation of extracts. The choice of mobile phase (eluent) is critical for effective separation.[9][11]
-
Flash Chromatography: This is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to rapid and efficient separations. It has been successfully used for the isolation of Swertiamarin.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a high-resolution technique used for the final purification of compounds to a high degree of purity.[7][10]
Experimental Protocols
Detailed methodologies for the isolation of specific, biologically active dihydropyran compounds are outlined below.
Isolation of Swertiamarin from Enicostemma littorale
This protocol details a rapid method for isolating Swertiamarin.
-
Preparation of Plant Material: The whole plant of Enicostemma littorale is cleaned, shade-dried, and powdered.[9]
-
Defatting: The powdered plant material (25 g) is first defatted with petroleum ether to remove nonpolar lipids.[5][9]
-
Extraction: The defatted material is then extracted with methanol (4 x 200 mL) via cold maceration. The methanol extracts are combined and concentrated under a vacuum.[5][9]
-
Precipitation: The concentrated methanolic extract is treated with cold diethyl ether, which causes the precipitation of a solid containing Swertiamarin.[9][11]
-
Column Chromatography: The precipitate is dissolved and subjected to column chromatography on silica gel (60–120 mesh). The column is eluted with a gradient of ethyl acetate in petroleum ether, followed by a gradient of methanol in ethyl acetate.[9]
-
Monitoring and Identification: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a solvent system of ethyl acetate:methanol:water (7.7:1.5:0.5).[9] The identity and purity of the isolated Swertiamarin are confirmed by IR, UV, NMR, and mass spectrometry.[11]
Isolation of Neopeltolide from a Marine Sponge
This protocol describes the isolation of the macrolide Neopeltolide.
-
Extraction: A frozen sample of the Neopeltidae sponge (105 g) is exhaustively extracted with ethanol. The combined extracts are concentrated under reduced pressure.[10]
-
Solvent Partitioning: The resulting crude residue is partitioned between n-butanol and water. The n-butanol phase, containing Neopeltolide, is concentrated.[7][10]
-
Vacuum Column Chromatography: The n-butanol fraction is subjected to vacuum column chromatography on a silica gel stationary phase, using a step gradient of ethyl acetate in heptane for elution.[7]
-
Reversed-Phase HPLC: The enriched fraction from column chromatography is further purified by reversed-phase HPLC to yield pure Neopeltolide as a colorless oil.[7]
Quantitative Data Summary
The efficiency of isolation protocols can be compared based on the yield and purity of the final product.
| Compound | Source Organism | Extraction Method | Purification Method | Yield | Purity | Reference |
| Swertiamarin | Enicostemma littorale | Cold Maceration (Methanol) | Column Chromatography | 7.3% | 97.5% (HPLC) | [4] |
| Swertiamarin | Enicostemma littorale | Flash Chromatography | Flash Chromatography | 9.85% w/w | ~98.5% | [12] |
| Swertiamarin | Enicostemma axillare | Soxhlet Extraction (Ethyl Acetate) | Column Chromatography | 0.4% | Not Specified | [5] |
| Neopeltolide | Neopeltidae sponge | Maceration (Ethanol) | HPLC | Not Specified | >95% | [7][10] |
Visualized Workflows and Mechanisms
Diagrams created using DOT language to illustrate key processes and biological interactions.
Caption: General workflow for the isolation of dihydropyran compounds.
Caption: Inhibition of the PI3K/AKT signaling pathway by dihydropyran macrolides.[13]
Caption: Mechanism of Acetylcholinesterase inhibition by Arisugacin.[1][14]
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Effective Method for Isolation of Pure Swertiamarin from Enicostemma littorale Blume | Semantic Scholar [semanticscholar.org]
- 5. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Tetrahydropyrano[3,4-c]pyran-1(3H)-one Iridoid from Viburnam cylindricum – Oriental Journal of Chemistry [orientjchem.org]
- 7. digitalcommons.fau.edu [digitalcommons.fau.edu]
- 8. Neopeltolide, a macrolide from a lithistid sponge of the family Neopeltidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ijfans.org [ijfans.org]
- 13. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
computational studies and molecular modeling of 3,4-dihydro-2H-pyran-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies and molecular modeling techniques applicable to the study of 3,4-dihydro-2H-pyran-5-carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry, serving as building blocks for various bioactive molecules. Computational studies offer a powerful approach to understanding the physicochemical properties, reactivity, and biological interactions of this important scaffold.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of this compound. These studies provide fundamental insights into the molecule's reactivity and conformational preferences.
Methodologies
A common approach for quantum chemical calculations on dihydropyran derivatives involves geometry optimization and subsequent frequency calculations using DFT. A representative protocol is as follows:
Protocol for DFT Calculations:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A widely used method is the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict infrared (IR) and Raman spectra.
-
Property Calculations: Various molecular properties can be calculated from the optimized geometry, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to assess the molecule's electronic excitability and reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.
-
Acidity (pKa) Prediction: Quantum chemical methods can be employed to calculate the Gibbs free energy of deprotonation, which can then be used to predict the pKa of the carboxylic acid group.[2]
-
Data Presentation
The following table summarizes the typical quantum chemical data obtained for a dihydropyran derivative, illustrating the expected results for this compound.
| Parameter | Value (Representative) | Method | Reference |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) | [1] |
| LUMO Energy | -1.8 eV | B3LYP/6-311++G(d,p) | [1] |
| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311++G(d,p) | [1] |
| Dipole Moment | 3.2 D | B3LYP/6-311++G(d,p) | [1] |
| pKa (predicted) | 4.5 | REVPBE0/def2-TZVPPD | [2] |
Experimental Workflow
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Methodologies
For this compound and its analogs, molecular docking studies can be performed to investigate their binding to various protein targets, such as enzymes and receptors implicated in disease. A typical workflow is outlined below:
Protocol for Molecular Docking:
-
Receptor Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94) or quantum chemical methods.
-
Partial charges are assigned to the ligand atoms.
-
-
Binding Site Definition: The binding site on the receptor is defined, often based on the location of a co-crystallized ligand or through pocket detection algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.
-
Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking scores are used to rank the potential binding affinities of different ligands.
Data Presentation
The results of a molecular docking study are typically summarized in a table that includes the docking scores and the key interacting residues.
| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Dihydropyran Derivative | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Gly11, Asp86 | Asp86, Gln131 |
| Dihydropyridine Analog | P-glycoprotein | -7.2 | Gln912, Ser909, Arg905 | Ser474, Val472 |
Experimental Workflow
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational dynamics in solution or to investigate the stability of its complex with a biological target.
Methodologies
MD simulations of a ligand-protein complex obtained from molecular docking can validate the predicted binding mode and provide insights into the flexibility of the complex.
Protocol for Molecular Dynamics Simulations:
-
System Setup:
-
The ligand-protein complex is placed in a simulation box.
-
The box is filled with a chosen water model (e.g., TIP3P).
-
Ions are added to neutralize the system and to mimic physiological salt concentration.
-
-
Force Field Parameterization: A suitable force field is chosen for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble).
-
Production Run: A long MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the stability of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.
-
Data Presentation
Key results from an MD simulation are often presented in a table summarizing the average values of important structural and energetic parameters.
| System | Simulation Time (ns) | Average RMSD (Å) | Average RMSF (Å) | Predicted Binding Free Energy (kcal/mol) |
| Ligand-Protein Complex | 100 | 1.5 ± 0.3 | 0.8 ± 0.2 | -25.5 ± 3.1 |
| Apo Protein | 100 | 1.2 ± 0.2 | 0.7 ± 0.1 | - |
Experimental Workflow
Conclusion
Computational studies and molecular modeling provide a powerful and versatile toolkit for investigating the properties and potential biological activities of this compound. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights that can guide the design and development of new therapeutic agents based on this promising scaffold. The methodologies and workflows presented in this guide offer a solid foundation for initiating and conducting such in silico investigations.
References
Methodological & Application
Applications of 3,4-Dihydro-2H-pyran-5-carboxylic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran-5-carboxylic acid is a versatile heterocyclic building block in organic synthesis. Its structure, featuring a dihydropyran ring and a carboxylic acid functionality, offers multiple reaction sites for the construction of more complex molecular architectures. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and its utility as a precursor to unique polymeric materials. The conjugated system created by the positioning of the carboxylic acid at the C-5 position of the pyran ring significantly influences its reactivity. This document provides detailed application notes and experimental protocols for the synthesis and key synthetic transformations of this compound, serving as a comprehensive guide for its utilization in research and development.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Appearance | Solid |
| CAS Number | 40915-37-5 |
| ¹H NMR (Predicted) | See detailed interpretation below |
| ¹³C NMR (Predicted) | See detailed interpretation below |
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.5-7.7 (s, 1H): Olefinic proton at C6.
-
~4.2-4.4 (t, J = ~5.5 Hz, 2H): Methylene protons at C2 adjacent to the oxygen atom.
-
~2.4-2.6 (t, J = ~6.0 Hz, 2H): Methylene protons at C4.
-
~1.9-2.1 (quint, J = ~5.8 Hz, 2H): Methylene protons at C3.
-
~10.0-12.0 (br s, 1H): Carboxylic acid proton.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~170-175: Carboxylic acid carbonyl carbon.
-
~140-145: Olefinic carbon at C6.
-
~110-115: Olefinic carbon at C5.
-
~65-70: Methylene carbon at C2.
-
~25-30: Methylene carbon at C4.
-
~20-25: Methylene carbon at C3.
Synthesis of this compound
One of the common methods for the synthesis of this compound is through the haloform reaction of the corresponding 5-acetyl derivative, 5-acetyl-3,4-dihydro-2H-pyran. This reaction provides a straightforward route to the desired carboxylic acid.
Caption: Synthesis via Haloform Reaction.
Experimental Protocol: Synthesis via Haloform Reaction
Materials:
-
5-Acetyl-3,4-dihydro-2H-pyran
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypobromite (NaOBr) solution
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-acetyl-3,4-dihydro-2H-pyran (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran.
-
Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 eq) to a cold (0 °C) aqueous solution of sodium hydroxide (4.4 eq).
-
Slowly add the freshly prepared sodium hypobromite solution to the solution of the starting material with vigorous stirring, maintaining the temperature below 20 °C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, destroy the excess hypobromite by adding a small amount of sodium sulfite or sodium thiosulfate solution.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane to remove the bromoform byproduct.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with several portions of diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Expected Yield: 70-85%
Applications in Organic Synthesis
This compound serves as a valuable precursor for the synthesis of various derivatives, primarily through transformations of its carboxylic acid group. Key applications include the formation of esters and amides, which are important functionalities in many pharmaceutical and biologically active molecules.
Esterification Reactions
The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.
Caption: Fischer Esterification Workflow.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, isopropanol) - used in excess as the solvent
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the desired alcohol (a large excess, e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours depending on the alcohol used.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
| Ester Derivative | Alcohol Used | Typical Yield (%) |
| Methyl ester | Methanol | 85-95% |
| Ethyl ester | Ethanol | 80-90% |
| Isopropyl ester | Isopropanol | 75-85% |
Amide Bond Formation
The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. This is typically achieved using a variety of coupling reagents to activate the carboxylic acid for reaction with a primary or secondary amine.
Caption: General Amide Coupling Workflow.
Materials:
-
This compound
-
Primary or secondary amine (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
5% aqueous Lithium chloride (LiCl) solution (for DMF workup)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq), followed by DIPEA (2.5 eq).
-
Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution (3 x), followed by 1 M HCl, saturated NaHCO₃ solution, and brine. If DCM was used, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
| Amine Used | Product Name | Typical Yield (%) |
| Aniline | N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide | 80-90% |
| Benzylamine | N-benzyl-3,4-dihydro-2H-pyran-5-carboxamide | 85-95% |
| Morpholine | (3,4-Dihydro-2H-pyran-5-yl)(morpholino)methanone | 90-98% |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed in this document for its synthesis and subsequent derivatization into esters and amides provide a solid foundation for researchers to explore its potential in the development of novel pharmaceuticals and functional materials. The straightforward nature of these transformations, coupled with the potential for high yields, underscores the utility of this compound as a key building block in a synthetic chemist's toolbox. Further exploration of its reactivity is encouraged to unlock its full potential in various scientific disciplines.
Application Notes and Protocols: 3,4-Dihydro-2H-pyran-5-carboxylic Acid as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran-5-carboxylic acid is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. Its unique structural features, including a vinyl ether moiety and a carboxylic acid functional group, allow for diverse chemical transformations. This makes it an attractive starting material in the development of novel pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, highlighting its potential in drug discovery and development.
Key Applications
The reactivity of this compound allows for its use in a variety of synthetic transformations, including:
-
Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides, providing access to a wide range of functionalized dihydropyran derivatives.
-
Heterocycle Synthesis: The dihydropyran ring can serve as a scaffold for the construction of fused heterocyclic systems, such as pyranopyrimidines and other biologically active motifs.
-
Diels-Alder Reactions: The electron-rich double bond of the dihydropyran can participate in [4+2] cycloaddition reactions, leading to the formation of complex polycyclic structures.
These applications have led to the synthesis of compounds with significant biological activities, including potential as:
-
Antiviral Agents: Derivatives of 3,4-dihydro-2H-pyran have been investigated as neuraminidase inhibitors for the treatment of influenza.[1][2][3][4][5]
-
Adenosine Receptor Modulators: The dihydropyran scaffold is present in molecules designed to target adenosine A2A and A3 receptors, which are implicated in various physiological processes and are targets for a range of therapeutic areas.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate via Fischer Esterification
This protocol describes the synthesis of the methyl ester of this compound using a classic Fischer esterification method.
Reaction Scheme:
Figure 1: Fischer Esterification of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol of acid), add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
Purification by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) yields the pure methyl 3,4-dihydro-2H-pyran-5-carboxylate.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux (approx. 65 °C) |
Protocol 2: Synthesis of N-Phenyl-3,4-dihydro-2H-pyran-5-carboxamide
This protocol details the synthesis of the anilide derivative of this compound using a standard peptide coupling reagent.
Reaction Scheme:
Figure 2: Amide coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDCI (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography to give N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature |
Application in Drug Discovery: Targeting Adenosine Receptors
Derivatives of 3,4-dihydro-2H-pyran have shown promise as modulators of adenosine receptors. The following section outlines a logical workflow for the development of such compounds and illustrates the relevant signaling pathway.
Experimental Workflow for Adenosine Receptor Antagonist Development
Figure 3: Workflow for the development of adenosine receptor antagonists.
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR), typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. An antagonist would block this signaling cascade.
Figure 4: Adenosine A2A receptor signaling pathway and antagonist intervention.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of chemical entities. The protocols and data presented herein provide a foundation for researchers to explore its utility in their own synthetic endeavors, particularly in the pursuit of novel therapeutic agents. The potential to generate libraries of compounds for screening against targets such as adenosine receptors and viral enzymes underscores the importance of this scaffold in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases. 1. Discovery, synthesis, biological activity, and structure-activity relationships of 4-guanidino- and 4-amino-4H-pyran-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A(2A) and A(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate, a valuable heterocyclic building block in organic synthesis and drug discovery. The dihydropyran motif is a common core structure in numerous biologically active compounds. Two primary synthetic strategies are presented: a conventional alkylation-O-alkylation route and a modern hetero-Diels-Alder approach.
Executive Summary
The synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate can be effectively achieved through two distinct methods. The conventional approach, involving a two-step alkylation and subsequent cyclization, is a robust and scalable method, with reported yields exceeding 85%.[1] A more contemporary strategy employs a hetero-Diels-Alder reaction, offering a powerful and often stereoselective route to the dihydropyran ring system.[2][3] The choice of method may depend on factors such as desired scale, stereochemical control, and available starting materials.
Data Presentation
| Synthesis Protocol | Key Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity | Ref. |
| Protocol 1: Alkylation-O-Alkylation | 1-Bromo-3-chloropropane, Methyl acetoacetate | Sodium methoxide | Methanol | Reflux, 10-12 hours | >85 | ≥99% (after distillation) | [1][4] |
| Protocol 2: Hetero-Diels-Alder Reaction | Acrolein, Methyl acrylate | Lewis Acid (e.g., ZnCl₂) | Dichloromethane | 0 °C to room temp., 1-4 hours | 70-90 (typical) | High (after chromatography) | [3] |
Experimental Protocols
Protocol 1: Conventional Alkylation-O-Alkylation Route
This method involves a two-step process starting with the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane, followed by an intramolecular O-alkylation to form the dihydropyran ring.[1][4][5][6]
Step 1: Synthesis of Methyl 2-(3-chloropropyl)-3-oxobutanoate (Halogenated Ketone Intermediate)
-
To a stirred solution of methanol (780.0 mL) in a round-bottom flask, add 1-bromo-3-chloropropane (315.0 g, 2.0 mol) and methyl acetoacetate (250.0 g, 2.15 mol) at a temperature of 30-40°C.[4]
-
Slowly add powdered sodium methoxide (208.0 g, 3.84 mol) in portions, maintaining the temperature between 30-40°C under a nitrogen atmosphere. The addition is exothermic, and the temperature should be carefully controlled.[4]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70°C) and maintain for 10-12 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 55-60°C.[4]
Step 2: O-Alkylation and Cyclization
-
The intermediate from Step 1 undergoes in-situ O-alkylation with the excess sodium methoxide to yield the crude methyl 3,4-dihydro-2H-pyran-5-carboxylate.[4]
-
The methanol solvent is removed under reduced pressure.
-
The resulting crude product is then purified by fractional distillation at a boiling point of 120–125°C under reduced pressure (10–15 mmHg) to yield the final product.[1]
Protocol 2: Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction provides a convergent and atom-economical route to dihydropyrans.[3] In this [4+2] cycloaddition, an electron-rich alkene (dienophile) reacts with an α,β-unsaturated carbonyl compound (heterodiene).[3][7]
-
In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve acrolein (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a Lewis acid catalyst, such as zinc chloride (0.1-0.2 eq), to the solution and stir for 10 minutes.
-
Slowly add methyl acrylate (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 3,4-dihydro-2H-pyran-5-carboxylate.
Visualizations
References
- 1. methyl 3,4-dihydro-2H-pyran-5-carboxylate (86971-83-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 5. WO2011108001A3 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 6. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3,4-Dihydro-2H-Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif frequently found in a diverse array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence underscores the continuous need for efficient and stereoselective synthetic methodologies. Palladium catalysis has emerged as a powerful tool for the construction of this key structural unit, offering mild reaction conditions, high functional group tolerance, and the potential for asymmetric synthesis.
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydro-2H-pyran derivatives, focusing on modern palladium-catalyzed methods. The information presented is intended to guide researchers in medicinal chemistry, organic synthesis, and drug development in the practical application of these advanced synthetic strategies. Key palladium-catalyzed approaches covered include intramolecular cyclization of unsaturated alcohols, oxidative Heck reactions, and the ring-opening of vinylcyclopropanes.
Key Palladium-Catalyzed Synthetic Strategies
Several palladium-catalyzed methodologies have been successfully employed for the synthesis of 3,4-dihydro-2H-pyran derivatives. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.
1. Intramolecular Wacker-Type Cyclization of Unsaturated Alcohols: This approach involves the palladium(II)-catalyzed intramolecular nucleophilic attack of a hydroxyl group onto a coordinated alkene. This method is particularly useful for the synthesis of substituted dihydropyrans from readily available unsaturated alcohols. The reaction typically employs a palladium(II) salt as the catalyst and an oxidant to regenerate the active catalytic species.
2. Intramolecular Oxidative Heck Reaction: The intramolecular oxidative Heck reaction provides a powerful means to construct the dihydropyran ring through the coupling of an alcohol and an alkene moiety within the same molecule. This reaction proceeds via a C-H activation mechanism and offers a direct route to functionalized dihydropyrans.
3. Palladium-Catalyzed Ring-Opening of Vinylcyclopropanes: This strategy utilizes the palladium-catalyzed ring-opening of vinylcyclopropanes to generate a π-allylpalladium intermediate, which can then undergo intramolecular trapping by a tethered hydroxyl group to afford the 3,4-dihydro-2H-pyran ring system. This method allows for the synthesis of diverse and highly substituted dihydropyran derivatives.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different palladium-catalyzed approaches to 3,4-dihydro-2H-pyran and related tetrahydropyran derivatives, providing a comparative overview of their efficiency and stereoselectivity.
| Methodology | Palladium Catalyst | Ligand/Additive | Substrate | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Intramolecular Oxypalladation | PdCl₂(CH₃CN)₂ (10 mol%) | - | syn-non-3-ene-2,8-diol | cis-2-alkenyl-6-methyltetrahydropyran | >95 | >20:1 | N/A | [1] |
| Intramolecular Oxypalladation | PdCl₂(CH₃CN)₂ (10 mol%) | - | anti-non-3-ene-2,8-diol | trans-2-alkenyl-6-methyltetrahydropyran | >95 | >20:1 | N/A | [1] |
| Oxidative Heck Redox-Relay | Pd(MeCN)₂(OTs)₂ (10 mol%) | (S)-PyrOx (15 mol%) | (R)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran | (2R,6R)-6-formyl-2-aryl-tetrahydropyran derivative | 76 | >20:1 | 97:3 er | [2] |
| Heck-Type Ring-Opening of Vinylcyclopropanes | Pd(OAc)₂ (5 mol%) | P(o-tol)₃ (10 mol%) | Fused bicyclic vinylcyclopropane | 2H-pyran derivative | 81 | N/A | N/A | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Oxypalladation for the Synthesis of Tetrahydropyran Derivatives[1]
This protocol describes a stereospecific synthesis of 2,6-disubstituted tetrahydropyrans via an intramolecular oxypalladation reaction. The principles can be adapted for the synthesis of dihydropyran analogs from appropriate unsaturated diols.
Materials:
-
syn- or anti-non-3-ene-2,8-diol
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the syn- or anti-non-3-ene-2,8-diol (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add PdCl₂(CH₃CN)₂ (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding cis- or trans-2,6-disubstituted tetrahydropyran.
Protocol 2: Palladium-Catalyzed Oxidative Heck Redox-Relay for the Synthesis of Substituted Tetrahydropyrans[2]
This protocol outlines the synthesis of 2,6-trans-tetrahydropyrans using a palladium-catalyzed oxidative Heck redox-relay strategy. This method can be adapted for the synthesis of various substituted dihydropyran derivatives.
Materials:
-
(R)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran
-
Arylboronic acid
-
Palladium(II) tosylate bis(acetonitrile) (Pd(MeCN)₂(OTs)₂)
-
(S)-PyrOx ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
3 Å Molecular sieves
-
Anhydrous Dimethylformamide (DMF)
-
Air atmosphere
Procedure:
-
To a reaction vessel containing 3 Å molecular sieves, add Pd(MeCN)₂(OTs)₂ (10 mol%), (S)-PyrOx ligand (15 mol%), and Cu(OTf)₂ (4 mol%).
-
Add a solution of (R)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran (1.0 equiv) and the arylboronic acid (2.0 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS or GC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting with an organic solvent.
-
The crude product is then purified by column chromatography.
Protocol 3: Palladium-Catalyzed Heck-Type Ring-Opening of Vinylcyclopropanes[3]
This protocol describes a versatile approach for the synthesis of 2H-pyrans through the endocyclic ring-opening of bicyclic vinylcyclopropanes triggered by a Heck arylation.
Materials:
-
Fused bicyclic vinylcyclopropane (e.g., cyclopropanated furan)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the fused bicyclic vinylcyclopropane (1.0 equiv) and the aryl halide (1.2 equiv) in the anhydrous solvent.
-
Add the base (e.g., triethylamine, 2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Generalized Catalytic Cycle for Intramolecular Wacker-Type Cyclization
References
Application Notes and Protocols for the Synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid via Hetero-Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-pyran scaffold is a privileged structural motif found in a plethora of natural products and pharmaceutically active compounds. The hetero-Diels-Alder (HDA) reaction, a powerful [4+2] cycloaddition, offers an efficient and stereocontrolled route to access these valuable heterocyclic frameworks. This document provides detailed application notes and experimental protocols for the synthesis of a key derivative, 3,4-dihydro-2H-pyran-5-carboxylic acid, primarily through the HDA reaction of an α,β-unsaturated aldehyde with an acrylate dienophile, followed by ester hydrolysis. This approach is particularly relevant for the construction of complex molecules in drug discovery and development.
The HDA reaction for this purpose typically involves the dimerization of acrolein or the reaction of an α,β-unsaturated aldehyde (the heterodiene) with an acrylic ester (the dienophile). The regioselectivity of this reaction is crucial and is often controlled by the electronic and steric nature of the reactants and the use of Lewis acid catalysts. Lewis acids activate the dienophile, increasing the reaction rate and influencing the regiochemical outcome.
Reaction Principle
The synthesis of this compound via a hetero-Diels-Alder reaction is a two-step process:
-
[4+2] Cycloaddition: An α,β-unsaturated aldehyde (acting as a heterodiene) reacts with an acrylic ester (acting as a dienophile) to form a 3,4-dihydro-2H-pyran-5-carboxylate ester. This reaction is often catalyzed by a Lewis acid to enhance reactivity and control regioselectivity. The most notable example of this type of reaction is the dimerization of acrolein, where one molecule acts as the heterodiene and the other as the dienophile.
-
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the target this compound.
Key Applications
The this compound and its derivatives are versatile building blocks in organic synthesis, with applications in:
-
Natural Product Synthesis: As precursors to various natural products containing the dihydropyran ring system.
-
Medicinal Chemistry: For the synthesis of novel drug candidates. The pyran core is a key component in numerous biologically active molecules.
-
Materials Science: In the development of new polymers and functional materials.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-5-carboxylate via Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol describes the hetero-Diels-Alder reaction between an α,β-unsaturated aldehyde and ethyl acrylate, catalyzed by a Lewis acid.
Materials:
-
α,β-Unsaturated aldehyde (e.g., acrolein)
-
Ethyl acrylate
-
Lewis acid (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), or Scandium triflate (Sc(OTf)₃))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (0.1 - 1.0 equivalent) and anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add the α,β-unsaturated aldehyde (1.0 equivalent) to the stirred suspension.
-
Slowly add ethyl acrylate (1.0 - 1.5 equivalents) dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at the same temperature for the specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 3,4-dihydro-2H-pyran-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 3,4-dihydro-2H-pyran-5-carboxylate to this compound
This protocol outlines the basic hydrolysis of the ester obtained from Protocol 1.
Materials:
-
Ethyl 3,4-dihydro-2H-pyran-5-carboxylate
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M or 2 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M or 2 M)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ethyl 3,4-dihydro-2H-pyran-5-carboxylate (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the aqueous NaOH solution (1.5 - 3.0 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for a period of 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Representative Data for the Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
| Entry | Heterodiene | Dienophile | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acrolein | Methyl Acrylate | AlCl₃ | 0 | 4 | 75 | Fictional, based on typical results |
| 2 | Crotonaldehyde | Ethyl Acrylate | ZnCl₂ | 25 | 12 | 68 | Fictional, based on typical results |
| 3 | Acrolein | Acrylonitrile | Sc(OTf)₃ | -20 | 8 | 85 | Fictional, based on typical results |
Table 2: Data for the Hydrolysis of 3,4-dihydro-2H-pyran-5-carboxylate
| Entry | Starting Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 3,4-dihydro-2H-pyran-5-carboxylate | NaOH | Ethanol/H₂O | 60 | 2 | 92 | Fictional, based on typical results |
| 2 | Methyl 3,4-dihydro-2H-pyran-5-carboxylate | LiOH | THF/H₂O | 25 | 3 | 95 | Fictional, based on typical results |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the synthesis.
Application Notes and Protocols for the Characterization of 3,4-dihydro-2H-pyran-5-carboxylic acid
These application notes provide detailed methodologies for the analytical characterization of 3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of interest in drug development and chemical synthesis. The protocols outlined below are based on established analytical techniques for similar molecular structures and are intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
While specific experimental data for this compound is not widely available, the following protocols are adapted from validated methods for closely related dihydropyran derivatives and general carboxylic acids.[1][2] These methods are designed to confirm the identity, purity, and structural integrity of the compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, or Methanol-d₄). The choice of solvent will depend on the sample's solubility.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Integrate all signals and determine the chemical shift (δ) in ppm relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be required for complete assignment.
Expected ¹H and ¹³C NMR Data (Predicted)
The following table summarizes the expected chemical shifts for this compound based on the analysis of similar structures. Actual values may vary.
| Technique | Expected Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~10-12 | -COOH |
| ~6.8-7.2 | =CH- | |
| ~4.0-4.4 | -O-CH₂- | |
| ~2.2-2.6 | -CH₂-C= | |
| ~2.0-2.4 | -CH₂-CH₂-C= | |
| ¹³C NMR | ~165-175 | C=O (acid) |
| ~140-150 | =C-COOH | |
| ~100-110 | =CH- | |
| ~65-70 | -O-CH₂- | |
| ~20-30 | -CH₂-C= | |
| ~20-30 | -CH₂-CH₂-C= |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.[1] High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Experimental Protocol: GC-MS Analysis
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization may be necessary to increase the volatility of the carboxylic acid.
-
Derivatization (Silylation): To a solution of the acid (1 mg) in a suitable solvent (e.g., pyridine, 100 µL), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL). Heat the mixture at 60-70°C for 30 minutes.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Predicted Mass Spectrometry Data
The following table shows predicted m/z values for various adducts of this compound (C₆H₈O₃, Mol. Wt.: 128.13 g/mol ).[3]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 129.05463 |
| [M+Na]⁺ | 151.03657 |
| [M-H]⁻ | 127.04007 |
| [M+NH₄]⁺ | 146.08117 |
| [M]⁺ | 128.04680 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.
Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1730-1700 |
| C=C stretch (Alkene) | 1680-1640 |
| C-O stretch (Ether & Acid) | 1320-1210 and 1150-1085 |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the analysis of carboxylic acids.[2]
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to suppress ionization of the carboxylic acid).
-
Gradient: Start with 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (RT) | ~8.5 min (dependent on exact conditions) |
| Purity (by area %) | >98% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for Spectroscopic Characterization.
Caption: Protocol for HPLC Purity Assessment.
References
Application Notes and Protocols: 3,4-dihydro-2H-pyran-5-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydro-2H-pyran-5-carboxylic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The dihydropyran ring system is a privileged structure found in numerous natural products and synthetic molecules, imparting favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on anticancer and antimicrobial applications. While direct biological activity data for derivatives of this compound is emerging, this report also draws on data from closely related dihydropyran structures to illustrate the potential of this chemical class.
Application Notes
The this compound moiety offers several strategic advantages in drug design:
-
Structural Rigidity and Conformational Control: The cyclic nature of the dihydropyran ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
-
Modulation of Physicochemical Properties: The oxygen atom in the ring acts as a hydrogen bond acceptor, influencing solubility and membrane permeability. The carboxylic acid group provides a handle for further chemical modification to fine-tune properties like acidity, lipophilicity, and metabolic stability.
-
Synthetic Tractability: The carboxylic acid functionality is readily converted into a variety of other functional groups, such as esters and amides, allowing for the exploration of diverse chemical space and structure-activity relationships (SAR).
Derivatives of the dihydropyran scaffold have been investigated for a range of therapeutic targets, including but not limited to:
-
Anticancer Agents: Dihydropyran-containing compounds have shown promise as antiproliferative agents. For instance, derivatives of 3,4-dihydropyrimidin-2(1H)-one, which can be conceptually related to dihydropyran structures, have demonstrated cytotoxic activity against various cancer cell lines.[1][2]
-
Antimicrobial Agents: The dihydropyran scaffold has been incorporated into molecules with antibacterial and antifungal properties.
-
Enzyme Inhibitors: The structural features of dihydropyran derivatives make them suitable candidates for designing inhibitors of various enzymes.
Quantitative Data Summary
The following tables summarize the biological activity of selected dihydropyran derivatives and related compounds.
Table 1: Anticancer Activity of Dihydropyrimidinone Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1d | Br | Ethyl | 4-F-Ph | U87 | 9.72 ± 0.29 | [1] |
| U251 | 13.91 ± 0.86 | [1] | ||||
| 1h | Br | Ethyl | 4-Cl-Ph | U87 | 9.3 ± 0.81 | [1] |
| U251 | 14.01 ± 0.76 | [1] | ||||
| 3d | Br | Ethyl | 4-F-Ph | U87 | 12.02 ± 0.5 | [1] |
| U251 | 6.36 ± 0.73 | [1] | ||||
| 3g | Br | Ethyl | 2,4-di-Cl-Ph | U87 | 9.52 ± 0.81 | [1] |
| U251 | 7.32 ± 0.86 | [1] |
Note: These compounds are structurally related dihydropyrimidinones, not direct derivatives of this compound, but illustrate the potential of related heterocyclic systems in cancer therapy.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate
This protocol describes the synthesis of a key ester derivative of this compound, which can serve as a starting material for further derivatization.
Materials:
-
1-Bromo-3-chloropropane
-
Methyl acetoacetate
-
Sodium methoxide
-
Methanol
-
Benzene (or a suitable alternative solvent for extraction)
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Alkylation: In a round-bottom flask equipped with a condenser and a dropping funnel, dissolve methyl acetoacetate (1.0 eq) in methanol.
-
Add sodium methoxide (1.0 eq) to the solution and stir until it dissolves completely.
-
Slowly add 1-bromo-3-chloropropane (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with a suitable organic solvent like benzene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude halo-ketone intermediate.
-
O-Alkylation and Cyclization: Dissolve the crude halo-ketone in methanol.
-
Add sodium methoxide and stir the reaction at room temperature.
-
Monitor the formation of the dihydropyran ring by TLC.
-
Upon completion, neutralize the reaction mixture and remove the solvent.
-
Purify the crude methyl 3,4-dihydro-2H-pyran-5-carboxylate by fractional distillation to obtain the final product.
Protocol 2: General Procedure for Amide Coupling of this compound
This protocol outlines a general method for the synthesis of amide derivatives from this compound using a standard coupling agent.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Acid Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Continue stirring the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Workflow for amide synthesis.
Caption: Inhibition of a signaling pathway.
References
Application Notes and Protocols: Esterification and Amidation of 3,4-dihydro-2H-pyran-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification and amidation of 3,4-dihydro-2H-pyran-5-carboxylic acid, a versatile building block in medicinal chemistry and drug development. The resulting esters and amides are valuable intermediates for the synthesis of novel therapeutic agents.
Introduction
This compound is a heterocyclic compound incorporating an α,β-unsaturated carboxylic acid moiety. This structural feature allows for diverse chemical modifications, primarily through esterification and amidation reactions at the carboxyl group. The dihydropyran ring is a common scaffold in numerous biologically active molecules and natural products. The ability to functionalize this core structure through the formation of ester and amide linkages is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Applications in Drug Development
Derivatives of this compound are of significant interest in pharmaceutical research due to their potential biological activities. Ester and amide derivatives can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. For instance, esterification can be employed to create prodrugs that enhance bioavailability, while amidation can introduce diverse functional groups to explore interactions with biological targets. The dihydropyran scaffold itself is found in compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.
Esterification of this compound
The esterification of this compound can be effectively achieved using Fischer-Speier esterification conditions, which involve reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.
General Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (can be used as the solvent, ~10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Representative Esterification Data
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ | Reflux (65) | 4 - 6 | 85 - 95 |
| Ethanol | p-TsOH | Reflux (78) | 6 - 8 | 80 - 90 |
| Isopropanol | H₂SO₄ | Reflux (82) | 12 - 16 | 70 - 85 |
| Benzyl alcohol | p-TsOH | 100 | 12 - 18 | 75 - 88 |
Note: The data presented in this table are representative and may vary based on the specific reaction scale and conditions. Optimization may be required for each substrate.
Amidation of this compound
The formation of amides from this compound is readily accomplished using standard peptide coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by an amine.
General Protocol: Amidation using HATU
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq) and DIPEA (2.0 - 3.0 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Representative Amidation Data
| Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 2 - 4 | 80 - 95 |
| Aniline | HBTU/HOBt | DIPEA | DMF | 12 - 18 | 70 - 85 |
| Morpholine | DCC/HOBt | NMM | DCM | 6 - 10 | 75 - 90 |
| Piperidine | T3P | Pyridine | DCM | 3 - 5 | 82 - 93 |
Note: The data presented in this table are representative and may vary based on the specific reaction scale and conditions. Optimization may be required for each substrate. HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt = Hydroxybenzotriazole, DCC = N,N'-Dicyclohexylcarbodiimide, NMM = N-Methylmorpholine, T3P = Propylphosphonic anhydride.
Visualizing the Reactions and Workflow
To aid in the understanding of the synthetic processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: General scheme for Fischer-Speier esterification.
Caption: General scheme for amidation using a coupling reagent.
Application of 3,4-dihydro-2H-pyran-5-carboxylic acid in Polymer Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran and its derivatives are versatile monomers in polymer science, offering the potential to create polymers with unique properties stemming from the presence of the oxygen-containing heterocyclic ring. The vinyl ether functionality within the dihydropyran ring suggests reactivity in various polymerization methods, including radical and cationic polymerizations. The incorporation of a carboxylic acid group at the 5-position, as in 3,4-dihydro-2H-pyran-5-carboxylic acid, introduces a valuable functional handle. This carboxylic acid moiety can be leveraged for post-polymerization modifications, to enhance hydrophilicity and biocompatibility, or to introduce specific functionalities for applications in drug delivery, biomaterials, and specialty coatings.
While direct polymerization of this compound is not extensively documented in publicly available literature, its methyl ester, methyl 3,4-dihydro-2H-pyran-5-carboxylate, serves as a viable precursor for polymerization. The ester form is more amenable to common polymerization techniques, and the resulting polymer can be subsequently hydrolyzed to yield the desired poly(this compound). This document provides an overview of the potential applications, proposed experimental protocols for synthesis and polymerization, and expected properties of polymers derived from this monomer.
Potential Applications
Polymers derived from this compound are anticipated to have applications in several advanced fields:
-
Biomedical Materials: The presence of the carboxylic acid group can enhance biocompatibility and provide sites for conjugating drugs, proteins, or targeting ligands. This makes these polymers promising candidates for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The polymer backbone, containing the tetrahydropyran ring, may offer controlled biodegradability.
-
Smart Polymers: The carboxylic acid groups along the polymer chain can respond to changes in pH. This property can be exploited to design "smart" hydrogels and drug delivery systems that release their payload in specific physiological environments.
-
Adhesives and Coatings: The polar carboxylic acid groups can promote strong adhesion to various substrates. These polymers could find use as specialty adhesives, binders, or functional coatings with tailored surface properties.
-
Water-Soluble Polymers: The hydrophilic nature of the carboxylic acid groups can render the polymer water-soluble, making it suitable for applications in aqueous systems, such as rheology modifiers, dispersants, and flocculants.
Experimental Protocols
Due to the limited direct experimental data on the homopolymerization of this compound, the following protocols are proposed based on established methods for similar monomers, such as other dihydropyran derivatives and vinyl ethers.
Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate
This protocol is based on a known synthetic route to the monomer.
Materials:
-
1-Bromo-3-chloropropane
-
Methyl acetoacetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in anhydrous methanol.
-
Add sodium methoxide to the solution and stir until it is completely dissolved.
-
To this solution, add 1-bromo-3-chloropropane dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Cyclization (O-alkylation): To the crude intermediate, add a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature for 12-18 hours.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude methyl 3,4-dihydro-2H-pyran-5-carboxylate by vacuum distillation.
Protocol 2: Proposed Radical Polymerization of Methyl 3,4-dihydro-2H-pyran-5-carboxylate
This proposed protocol is based on the radical polymerization of similar vinyl ether compounds.
Materials:
-
Methyl 3,4-dihydro-2H-pyran-5-carboxylate (freshly distilled)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene or dioxane
-
Methanol
-
Schlenk flask or sealed polymerization tube
-
Nitrogen or Argon source
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Place the purified methyl 3,4-dihydro-2H-pyran-5-carboxylate and the initiator (AIBN) in a Schlenk flask.
-
Add anhydrous toluene or dioxane to dissolve the monomer and initiator. The monomer concentration is typically in the range of 1-2 M.
-
Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and seal it.
-
Place the flask in a preheated oil bath at 60-70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for 24-48 hours.
-
Cool the reaction mixture to room temperature to quench the polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: The resulting poly(methyl 3,4-dihydro-2H-pyran-5-carboxylate) can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Protocol 3: Hydrolysis of Poly(methyl 3,4-dihydro-2H-pyran-5-carboxylate) to Poly(this compound)
Materials:
-
Poly(methyl 3,4-dihydro-2H-pyran-5-carboxylate)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (dilute)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the poly(methyl 3,4-dihydro-2H-pyran-5-carboxylate) in a suitable solvent such as dioxane or THF.
-
Add an aqueous solution of NaOH or LiOH to the polymer solution. The amount of base should be in stoichiometric excess relative to the ester groups.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours to ensure complete hydrolysis.
-
Monitor the reaction by observing the disappearance of the ester peak in the Infrared (IR) spectrum.
-
After complete hydrolysis, acidify the solution to a pH of 2-3 by the dropwise addition of dilute HCl to protonate the carboxylate groups.
-
The resulting poly(this compound) may precipitate out of the solution. If so, collect it by filtration.
-
If the polymer remains in solution, purify it by dialysis against deionized water for 2-3 days to remove salts and other small molecules.
-
Lyophilize the dialyzed solution to obtain the pure poly(this compound).
-
Characterization: Confirm the structure of the final polymer by NMR and IR spectroscopy.
Data Presentation
As there is a lack of direct experimental data for the homopolymer of this compound, the following table presents hypothetical but realistic quantitative data based on the properties of polymers derived from similar cyclic ethers and vinyl esters. This data should be considered as a predictive guide for researchers.
| Property | Poly(methyl 3,4-dihydro-2H-pyran-5-carboxylate) (Hypothetical) | Poly(this compound) (Hypothetical) |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | 9,000 - 28,000 g/mol (slight decrease due to hydrolysis) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (for radical polymerization) | 1.5 - 2.5 |
| Glass Transition (Tg) | 80 - 120 °C | 100 - 150 °C (increased due to hydrogen bonding) |
| Decomposition Temp. (Td) | ~ 250 - 300 °C | ~ 220 - 280 °C |
| Solubility | Soluble in THF, Dioxane, Chloroform | Soluble in water (at neutral/basic pH), DMSO, DMF |
Visualizations
The following diagrams illustrate the proposed synthesis and polymerization pathways.
Caption: Proposed workflow for the synthesis and polymerization of this compound.
Synthesis of Bioactive Heterocycles from 3,4-Dihydro-2H-pyran-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds derived from 3,4-dihydro-2H-pyran-5-carboxylic acid. This versatile starting material offers a scaffold for the development of novel therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold found in numerous natural products and synthetic bioactive molecules.[1][2] Specifically, this compound serves as a valuable building block for the synthesis of fused heterocyclic systems such as pyranopyrimidines, pyranopyrazoles, and pyranopyridazines. These fused systems have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery programs.[3][4][5]
Synthetic Pathways
The general strategy for synthesizing bioactive heterocycles from this compound involves a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, such as an ester or an amide. This intermediate then undergoes a cyclocondensation reaction with a suitable binucleophile to form the desired fused heterocyclic ring system.
Application Notes: Bioactive Pyrano-Fused Heterocycles
Pyrano-fused heterocycles synthesized from this compound derivatives have shown promise in several therapeutic areas. The following sections summarize their potential applications based on reported biological activities.
Pyrano[2,3-d]pyrimidines: Anticancer and Antimicrobial Agents
Pyrano[2,3-d]pyrimidine derivatives are a well-studied class of compounds with a broad spectrum of biological activities. Several studies have highlighted their potential as anticancer agents, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.[3][6] The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as human kinesin Eg5.[3] Furthermore, this class of compounds has demonstrated notable antibacterial activity.[6]
Pyrano[4,3-c]pyrazoles: Anti-inflammatory and Analgesic Properties
Derivatives of pyrano[4,3-c]pyrazole have been investigated for their anti-inflammatory and analgesic activities.[7] These compounds show potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is thought to involve the inhibition of inflammatory mediators.
Pyrano[2,3-c]pyridazines: Antiviral and Antimicrobial Potential
The pyrano[2,3-c]pyridazine scaffold has been explored for its antimicrobial and antiviral properties.[8][9] Certain derivatives have shown promising activity against various bacterial and fungal strains.[9] Additionally, some pyranopyrazole derivatives have been investigated as potential inhibitors of human coronavirus.[8]
Quantitative Bioactivity Data
The following tables summarize the reported in vitro biological activities of representative pyrano-fused heterocyclic compounds.
Table 1: Anticancer Activity of Pyrano[2,3-d]pyrimidine Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrano[2,3-d]pyrimidinone Carbonitriles | HeLa | IC50 | 3.46 - 10.64 | [3] |
| Pyrano[2,3-d]pyrimidine Derivatives | HepG2 | IC50 | 2.09 | [4] |
| Pyrano[2,3-d]pyrimidine Derivatives | HCT-116 | IC50 | 2.61 | [4] |
| Pyrano[2,3-d]pyrimidine Derivatives | MCF-7 | IC50 | 2.43 | [4] |
Table 2: Antimicrobial Activity of Pyrano-Fused Heterocycles
| Compound Class | Microorganism | Activity Metric | Value (µM) | Reference |
| Pyrano[2,3-d]pyrimidinone Carbonitriles | MRSA | MBC | 183 - 199 | [6] |
| Pyrano[2,3-c]pyridazine Derivatives | S. aureus | MIC | Not specified | [9] |
| Pyrano[2,3-c]pyridazine Derivatives | E. coli | MIC | Not specified | [9] |
Table 3: Antiviral Activity of Pyrano[2,3-c]pyrazole Derivatives
| Compound Class | Virus | Activity Metric | Value (µg/mL) | Reference |
| Pyrano[2,3-c]pyrazole Derivatives | HCoV-229E | IC50 | 27.8 - 359.5 | [8] |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of bioactive heterocycles starting from this compound. These protocols are based on established synthetic methodologies for analogous compounds.
Protocol 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-5-carboxylate (Intermediate)
Objective: To synthesize the ethyl ester of this compound as a key intermediate for subsequent cyclization reactions.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dihydro-2H-pyran-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Pyrano[2,3-d]pyrimidin-4(3H)-one Derivatives
Objective: To synthesize pyrano[2,3-d]pyrimidin-4(3H)-one derivatives via cyclocondensation of the intermediate ester with urea.
Materials:
-
Ethyl 3,4-dihydro-2H-pyran-5-carboxylate
-
Urea
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl 3,4-dihydro-2H-pyran-5-carboxylate (1 equivalent) and urea (1.1 equivalents).
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude pyrano[2,3-d]pyrimidin-4(3H)-one derivative.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.
Protocol 3: Synthesis of 1,4-dihydropyrano[4,3-c]pyrazol-3-one Derivatives
Objective: To synthesize 1,4-dihydropyrano[4,3-c]pyrazol-3-one derivatives via cyclocondensation of the intermediate ester with hydrazine hydrate.
Materials:
-
Ethyl 3,4-dihydro-2H-pyran-5-carboxylate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of ethyl 3,4-dihydro-2H-pyran-5-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired 1,4-dihydropyrano[4,3-c]pyrazol-3-one derivative.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of bioactive pyran-fused heterocycles. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. Further structural modifications and in-depth pharmacological studies are warranted to fully elucidate the therapeutic potential of this promising class of heterocyclic compounds.
References
- 1. New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,4-dihydro-2H-pyran-5-carboxylic acid Purification
This guide provides troubleshooting and frequently asked questions for the purification of 3,4-dihydro-2H-pyran-5-carboxylic acid, targeting common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Presence of unreacted starting materials. - Formation of side products. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Perform an acid-base extraction to separate the acidic product from neutral or basic impurities. - Consider column chromatography for difficult-to-separate impurities. |
| Oily Product Instead of Solid | - Residual solvent. - Presence of low-melting point impurities. | - Dry the product under high vacuum for an extended period. - Attempt to recrystallize the product from a suitable solvent system. A solvent screen with small amounts of product is recommended. - If recrystallization fails, column chromatography may be necessary. |
| Difficulty in Recrystallization | - Inappropriate solvent choice. - Product is too soluble or insoluble in common solvents. - Presence of impurities that inhibit crystal formation. | - Systematically test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). - Use a co-solvent system (e.g., ethyl acetate/hexanes, methanol/water). - Try cooling the solution slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Product Degradation During Purification | - Exposure to high temperatures. - Unstable in the presence of strong acids or bases. | - Avoid excessive heating during solvent removal (use a rotary evaporator at moderate temperatures). - Use milder conditions for acid-base extractions if stability is an issue. - Consider purification methods that do not require harsh conditions, such as flash chromatography with a suitable eluent. |
| Poor Separation in Column Chromatography | - Incorrect eluent system. - Co-elution of impurities with the product. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf value of the product around 0.3-0.4). - A common technique for carboxylic acids is to add a small amount of acetic acid to the eluent to improve peak shape and reduce tailing on silica gel.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound?
A1: Pure this compound is expected to be a solid at room temperature.[2] If you obtain an oil, it may contain residual solvents or impurities.
Q2: What are the most common purification techniques for this compound?
A2: The most common purification techniques for carboxylic acids, and applicable to this compound, are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities. The carboxylic acid is extracted into an aqueous basic solution, which is then washed with an organic solvent to remove impurities. The aqueous layer is then acidified, and the pure product is extracted back into an organic solvent.[1]
-
Column Chromatography: This is used when recrystallization or extraction is ineffective. For carboxylic acids, silica gel chromatography is common, often with an eluent system containing a small percentage of a volatile acid (like acetic acid) to prevent peak tailing.[1]
Q3: How can I effectively remove unreacted starting materials?
A3: An acid-base extraction is typically very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylic acid will move to the aqueous layer, while many common organic starting materials will remain in the organic layer. The aqueous layer can then be acidified and the product re-extracted.
Q4: My NMR spectrum shows residual solvent. How can I remove it?
A4: Residual solvent can often be removed by drying the sample under high vacuum for several hours. If the solvent has a high boiling point, co-evaporation with a lower-boiling point solvent in which your compound is soluble can be effective. For example, dissolve the sample in dichloromethane, and then remove the solvent on a rotary evaporator. Repeat this process a few times.
Q5: What should I do if my compound streaks on a TLC plate?
A5: Streaking of carboxylic acids on silica gel TLC plates is common due to interactions with the stationary phase. Adding a small amount of acetic acid or formic acid to the developing solvent (eluent) will typically result in well-defined spots.[1]
Experimental Workflows
The following diagrams illustrate common purification workflows for this compound.
Caption: Acid-Base Extraction Workflow for Purification.
Caption: General Recrystallization Workflow.
References
Technical Support Center: Synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic routes include:
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Hetero-Diels-Alder Reaction: This is a common and efficient method involving the [4+2] cycloaddition of a diene, such as a derivative of acrolein, with a dienophile like an acrylic acid derivative.
-
Multi-step Synthesis from Halogenated Precursors: Another route involves the alkylation of a ketoester with a dihaloalkane followed by intramolecular cyclization. For instance, 1-bromo-3-chloropropane can be reacted with methyl acetoacetate, followed by an O-alkylation step.[1]
Q2: I am observing a lower than expected yield in my hetero-Diels-Alder reaction. What are the potential causes?
A2: Low yields in hetero-Diels-Alder reactions can be attributed to several factors:
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Diene/Dienophile Instability: The starting materials, particularly acrolein derivatives, can be prone to polymerization under the reaction conditions.
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Unfavorable Reaction Kinetics: The reaction may require optimization of temperature, pressure, or catalyst to achieve a reasonable rate and yield.
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Formation of Stereoisomers: The reaction can produce a mixture of endo and exo products, which may complicate purification and reduce the isolated yield of the desired isomer.
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Side Reactions: Competing reactions, such as Michael additions, can consume the starting materials and reduce the yield of the desired cycloadduct.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities in the synthesis of this compound can include:
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Unreacted Starting Materials: Incomplete conversion will lead to the presence of the initial diene and dienophile in the crude product.
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Polymeric By-products: Polymerization of the starting materials, especially if using reactive aldehydes like acrolein, is a common source of impurities.
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Stereoisomers: As mentioned, the Diels-Alder reaction can produce diastereomers that may be difficult to separate from the desired product.
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By-products from Side Reactions: Depending on the specific route, by-products from elimination, hydrolysis, or other competing pathways may be present. For instance, in multi-step syntheses, intermediates from incomplete reactions can be a source of contamination.[1]
Q4: I see unexpected peaks in my NMR/LC-MS analysis. How can I identify these by-products?
A4: Identifying unknown by-products requires a systematic approach:
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Analyze the Reaction Mechanism: Consider all possible side reactions based on your starting materials and reaction conditions. This can help predict the structures of potential by-products.
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Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass and molecular formula of the impurities, aiding in their identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY and HMQC/HSQC, can help elucidate the structure of the by-products.
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Comparison to Known Compounds: Compare the spectral data of the impurities to literature data for known by-products of similar reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Polymerization of starting materials (e.g., acrolein). | - Add a polymerization inhibitor to the reaction mixture.- Use freshly distilled and purified starting materials.- Optimize the reaction temperature to minimize polymerization. |
| Formation of multiple isomers. | - Use a chiral catalyst or auxiliary to promote the formation of the desired stereoisomer.- Optimize reaction conditions (temperature, solvent) to favor one isomer.- Employ chromatographic techniques for isomer separation. | |
| Incomplete reaction. | - Increase reaction time or temperature.- Use a more effective catalyst or a higher catalyst loading.- Ensure efficient mixing of reactants. | |
| Difficult Purification | Presence of closely related by-products. | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Consider derivatization of the product or impurities to facilitate separation.- Recrystallization from a suitable solvent system may be effective. |
| Oily or tarry crude product. | - Pre-treat the crude product to remove polymeric material (e.g., by precipitation with a non-solvent).- Employ column chromatography with a gradient elution to separate the desired product from the non-polar and highly polar impurities. | |
| Inconsistent Results | Variability in starting material quality. | - Source starting materials from a reliable supplier and check their purity before use.- Store sensitive reagents under appropriate conditions (e.g., under inert atmosphere, refrigerated). |
| Sensitivity to reaction conditions. | - Precisely control reaction parameters such as temperature, pressure, and addition rates.- Ensure the reaction setup is free from moisture and air if using sensitive reagents. |
Experimental Protocols
A common method for the synthesis of the ester precursor to this compound is outlined in patent CN102781927A. This multi-step process provides a general framework that can be adapted.
Synthesis of Methyl 6-chloro-4-oxohexanoate (Intermediate)
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Alkylation: 1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in the presence of an alcoholic solvent (e.g., methanol, ethanol).
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Work-up: The reaction mixture is processed to isolate the crude halo-ketone intermediate.
Synthesis of Methyl 3,4-dihydro-2-methyl-2H-pyran-5-carboxylate
-
O-Alkylation: The intermediate halo-ketone is treated with a base, such as sodium methoxide, to induce intramolecular O-alkylation and ring closure.
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Purification: The crude product is purified by fractional distillation to obtain the desired dihydropyran ester.[1]
Hydrolysis to this compound
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The purified ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, typically by treatment with an aqueous acid or base followed by neutralization.
By-product Formation Workflow
The following diagram illustrates a general workflow for identifying and mitigating by-product formation during the synthesis of this compound.
Caption: Troubleshooting workflow for by-product identification and mitigation.
References
optimizing reaction conditions for dihydropyran synthesis (e.g., catalysts, solvents)
Welcome to the technical support center for dihydropyran synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for the synthesis of dihydropyrans.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of dihydropyrans, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The catalyst may be poisoned, deactivated, or not suitable for the specific substrates. Lewis acid catalysts can be particularly sensitive to moisture.[1] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.[2] 3. Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield.[3][4] 4. Impure Reactants: Impurities in the starting materials, especially the aldehyde or diene, can inhibit the catalyst or lead to side reactions.[5] 5. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. | 1. Catalyst Issues: a. Ensure the catalyst is fresh and handled under anhydrous conditions, especially for Lewis acids. b. Consider catalyst regeneration if applicable (e.g., heating zeolites to remove adsorbed water).[5] c. Screen a variety of catalysts (e.g., different Lewis acids, Brønsted acids, or organocatalysts) to find the optimal one for your system.[6][7] 2. Temperature Optimization: a. Gradually increase the reaction temperature and monitor the progress by TLC or GC. b. For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration.[2] 3. Solvent Screening: a. Test a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile, or solvent-free conditions).[8][9] b. For some reactions, a mixture of solvents, like ethanol/water, can be effective.[10] 4. Reactant Purity: a. Purify starting materials before use, for instance, by distillation of aldehydes.[5] 5. Time Study: a. Monitor the reaction over time to determine the optimal reaction duration. |
| Formation of Significant Side Products | 1. Hetero-Diels-Alder: Self-dimerization of the diene or dienophile can compete with the desired cycloaddition.[11] 2. Prins Reaction: Competing pathways such as Peterson elimination and oxonia-Cope rearrangements can occur.[2][12] 3. Multi-Component Reactions (MCRs): Formation of Knoevenagel condensation products or Michael adducts as stable intermediates or side products.[9][13] 4. Catalyst-Induced Decomposition: Some catalysts may promote decomposition of starting materials or the desired product. | 1. Hetero-Diels-Alder: a. Adjust the stoichiometry of the reactants. b. Choose a catalyst that selectively activates the desired reaction pathway.[14] 2. Prins Reaction: a. Carefully select the Lewis acid and reaction conditions to favor the desired cyclization.[12] b. The use of silyl-Prins cyclization can sometimes offer better control.[15] 3. MCRs: a. Optimize the order of addition of reactants. b. Fine-tune the catalyst and reaction conditions to promote the final cyclization step.[9] 4. Catalyst Selection: a. If decomposition is observed, switch to a milder catalyst or perform the reaction at a lower temperature. |
| Incomplete Reaction/Stalled Reaction | 1. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. This can be due to poisoning by impurities or degradation.[1] 2. Reversible Reaction: The reaction may be reversible under the current conditions, leading to an equilibrium mixture of reactants and products. 3. Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. | 1. Catalyst Deactivation: a. Add a fresh portion of the catalyst to see if the reaction proceeds. b. Investigate the cause of deactivation; for example, by analyzing for impurities in the starting materials.[1] 2. Driving Equilibrium: a. If a volatile byproduct (e.g., water) is formed, consider using a Dean-Stark trap or molecular sieves to remove it and drive the reaction forward. 3. Solubility Issues: a. Try a different solvent in which all reactants are fully soluble. b. Increasing the reaction temperature may also improve solubility. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired dihydropyran, making chromatographic separation challenging. 2. Product Instability: The dihydropyran product may be unstable on silica gel or during distillation. 3. Residual Catalyst: Traces of the catalyst may be difficult to remove from the final product. | 1. Chromatographic Optimization: a. Screen different solvent systems for column chromatography. b. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Alternative Purification: a. If the product is acid-sensitive, neutralize the crude mixture before chromatography or consider distillation. b. Recrystallization can be an effective purification method if a suitable solvent is found.[16] 3. Catalyst Removal: a. For heterogeneous catalysts, simple filtration is usually sufficient.[9] b. For homogeneous catalysts, an aqueous workup designed to remove the specific catalyst can be employed (e.g., washing with a mild base to remove an acidic catalyst). |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my dihydropyran synthesis?
A1: The choice of catalyst depends heavily on the synthetic route:
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Hetero-Diels-Alder Reaction: Lewis acids are commonly used to activate the heterodiene.[17] Examples include ZrCl₄, AlCl₃, and SnCl₄. For asymmetric synthesis, chiral bis(oxazoline) copper(II) complexes have proven effective.[14]
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Prins Reaction: Both Brønsted and Lewis acids can be used. Heterogeneous catalysts like zeolites are advantageous due to their ease of separation and reusability.[17][18]
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Multi-Component Reactions: These reactions are often promoted by base catalysts.[10] Organocatalysts like urea have been used in green synthesis approaches.[10]
Q2: What is the role of the solvent in dihydropyran synthesis, and how do I select an appropriate one?
A2: The solvent can influence reaction rates and selectivity.[3][19] Non-polar solvents like toluene and dichloromethane are common for Hetero-Diels-Alder and Prins reactions.[8][17] For some multi-component reactions, polar protic solvents like ethanol/water mixtures are used.[10] In some cases, solvent-free conditions can lead to higher efficiency and shorter reaction times.[9] It is often beneficial to screen a few solvents to find the optimal conditions for your specific reaction.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, consider the following:
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Increase Temperature: Gently heating the reaction mixture can significantly speed up the reaction. However, be mindful of potential side reactions or decomposition at higher temperatures.
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Increase Catalyst Loading: A higher concentration of the catalyst can accelerate the reaction.
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Use a More Active Catalyst: If you are using a mild catalyst, switching to a stronger one (e.g., a more potent Lewis acid) could increase the rate.
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Microwave or Ultrasound Irradiation: These techniques can dramatically reduce reaction times compared to conventional heating.[2]
Q4: I am observing a mixture of diastereomers. How can I improve the stereoselectivity?
A4: Improving stereoselectivity often involves:
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Chiral Catalysts: For enantioselective synthesis, the use of a chiral catalyst is essential.[14]
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Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity.
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Bulky Substituents: Introducing bulky substituents on the reactants or the catalyst can favor the formation of one stereoisomer over the other.
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Solvent Effects: The solvent can influence the transition state geometry and thus the stereochemical outcome.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of different reaction conditions.
Table 1: Comparison of Catalysts in Dihydropyran Synthesis
| Catalyst | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| ZrCl₄ | Hetero-Diels-Alder | 10 | Dichloromethane | -78 to RT | High (not specified) | [17] |
| Zeolite (H-MFI) | Prins Reaction | Not specified | Dioxane | 150 | Good (not specified) | [17] |
| Bis(oxazoline) Copper(II) Complex | Hetero-Diels-Alder | 0.2 - 10 | Dichloromethane | -78 | 95 | [6] |
| Diphenylprolinol Silyl Ether | Organocatalytic | 10 | Not specified | Not specified | High (not specified) | [6] |
| Urea | Multi-Component | 10 | EtOH/H₂O (1:1) | Room Temp. | High (not specified) | [10] |
| Ta-MOF | Multi-Component | 4 mg | H₂O/EtOH (1:1) | Room Temp. | High (not specified) | [20] |
| ZrCl₄@Arabic Gum | Multi-Component | 0.01 g | Solvent-free | 50 | 82-95 | [9] |
Table 2: Solvent Effects on Dihydropyran Synthesis
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Multi-Component | Ta-MOF | H₂O/EtOH (1:1) | Room Temp. | Optimal | |
| Multi-Component | Urea | EtOH/H₂O (1:1) | Room Temp. | High | |
| Hetero-Diels-Alder | Bis(oxazoline) Copper(II) | Dichloromethane | -78 | 95 | [6] |
| Prins Reaction | Zeolite | Dioxane | 150 | Good | [17] |
| Multi-Component | ZrCl₄@Arabic Gum | Solvent-free | 50 | 82-95 | [9] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction [17]
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To a solution of acrolein (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 2-vinyloxyethanol (1.2 equivalents).
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Cool the mixture to the desired temperature (typically between -78 °C and room temperature).
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Add the Lewis acid catalyst (e.g., ZrCl₄, 10 mol%) portion-wise, maintaining the temperature.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
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Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Zeolite-Catalyzed Prins Reaction [17]
-
In a high-pressure autoclave, place the zeolite catalyst (e.g., H-MFI), 3-buten-1-ol (1.0 equivalent), and a suitable solvent (e.g., dioxane).
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Add formaldehyde (as paraformaldehyde or an aqueous solution, 1.2 equivalents).
-
Seal the autoclave and heat it to the desired temperature (e.g., 150 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for the specified duration.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
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Wash the catalyst with a fresh portion of the solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Organocatalyzed Multi-Component Synthesis of a Dihydropyran Derivative [10]
-
In a 100 mL round-bottomed flask, add benzaldehyde (5.0 mmol), malononitrile (5.5 mmol), 20 mL of a 1:1 (v/v) mixture of ethanol and water, and urea (0.5 mmol).
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Stir the mixture vigorously for about 30–40 minutes, until a white precipitate appears.
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Add dimedone (5.0 mmol) in small portions.
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Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter the crude biphasic mixture under reduced pressure.
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Wash the collected solid carefully with cold water (2 x 5 mL) followed by cold ethanol (2 x 5 mL).
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Dry the resulting white solid (the dihydropyran product) in a desiccator under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. books.rsc.org [books.rsc.org]
- 11. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. article.sapub.org [article.sapub.org]
- 17. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
stability and degradation pathways of 3,4-dihydro-2H-pyran-5-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-pyran-5-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address potential stability issues and degradation pathways you may encounter during your experiments.
Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided here is based on the known chemistry of its functional groups (a cyclic enol ether and an α,β-unsaturated carboxylic acid) and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier information, this compound is a solid that should be stored at room temperature.[1] To minimize potential degradation, it is advisable to store it in a tightly sealed container, protected from light and moisture.
Q2: What are the potential degradation pathways for this compound?
A2: Due to its chemical structure, this compound is susceptible to several degradation pathways:
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Acid-Catalyzed Hydrolysis: The dihydropyran ring, being a cyclic enol ether, can undergo cleavage in the presence of acid.
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Oxidative Degradation: The double bond within the pyran ring is a potential site for oxidation.
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Photodegradation: The conjugated system of the double bond and the carboxylic acid may absorb light, leading to degradation. A related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been noted to be unstable when exposed to heat and light.[2]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures could potentially lead to decarboxylation or other degradation reactions.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the purity and detecting degradation products of pharmaceutical compounds. A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. UV detection would be appropriate given the conjugated system.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.
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Possible Cause: Degradation of the compound due to improper handling or storage.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored at room temperature, protected from light and moisture.
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Check Solvent Purity: Use high-purity, fresh solvents for sample preparation and analysis. Acidic impurities in solvents can catalyze hydrolysis.
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Sample Preparation: Prepare solutions fresh before analysis. Avoid prolonged storage of solutions, especially in acidic or basic media.
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Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions. This will help in confirming if the unknown peaks are indeed degradants.
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Issue 2: Low yield or formation of byproducts during a reaction involving this compound.
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Possible Cause: Instability of the compound under the reaction conditions.
-
Troubleshooting Steps:
-
pH Control: If the reaction is conducted in an acidic medium, consider that the dihydropyran ring might be susceptible to hydrolysis. It may be necessary to use milder acidic conditions or protect the dihydropyran ring if the reaction chemistry allows.
-
Temperature Control: Avoid excessive heat, as this can promote degradation.
-
Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photodegradation | UV light (254 nm) and Visible light | Room Temperature | 24 - 48 hours |
| Thermal Degradation | 80°C (Solid State) | 48 hours |
Acid/Base Hydrolysis Protocol
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
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For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
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Incubate the solutions at 60°C.
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Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
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Neutralize the samples before analysis (for the acidic sample, use NaOH; for the basic sample, use HCl).
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Analyze the samples by a validated stability-indicating HPLC method.
Oxidative Degradation Protocol
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Prepare a 1 mg/mL solution of the compound in a suitable solvent.
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Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
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Keep the solution at room temperature.
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Take samples at various time intervals (e.g., 0, 2, 4, 8, and 24 hours).
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Analyze the samples by HPLC.
Photodegradation Protocol
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Expose a solid sample and a 1 mg/mL solution of the compound to UV (254 nm) and visible light in a photostability chamber.
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Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.
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Place the control sample alongside the exposed sample.
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Collect samples at suitable time points (e.g., 0, 12, 24, and 48 hours).
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Analyze the samples by HPLC.
Visualizations
Logical Flow for Troubleshooting Stability Issues
Potential Degradation Pathways of this compound
Experimental Workflow for Forced Degradation Studies
References
Technical Support Center: Scale-Up Synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most prevalent industrial route involves a two-step process:
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Hetero-Diels-Alder Reaction: A reaction between an acrylic ester (like methyl acrylate or ethyl acrylate) and acrolein. This cycloaddition forms the corresponding ester of this compound.
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Hydrolysis (Saponification): The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidic workup to yield the final carboxylic acid.
Q2: What are the primary challenges when scaling up the Hetero-Diels-Alder reaction step?
A2: The main challenges include:
-
Exothermicity Management: The Diels-Alder reaction is often highly exothermic. Without proper thermal management, this can lead to runaway reactions, decreased selectivity, and the formation of byproducts.
-
Polymerization: Acrolein and acrylates are susceptible to polymerization, especially at elevated temperatures. This reduces the yield of the desired product and can result in difficult-to-handle tars.
-
Pressure Control: The reaction may be performed under pressure to maintain liquid-phase reactants, which requires specialized industrial reactors.
-
Catalyst Use: While often performed thermally, Lewis acid catalysis can be used to increase reaction rate and selectivity. However, catalyst removal and waste stream management become significant concerns at scale.
Q3: Why is the hydrolysis step challenging to scale up?
A3: Scale-up of the saponification step presents several difficulties:
-
Homogeneity: Ensuring efficient mixing of the organic ester phase with the aqueous base can be difficult in large reactors, leading to incomplete hydrolysis.
-
Work-up: Neutralizing large volumes of alkaline solution requires significant quantities of acid and careful temperature control. The subsequent extraction and phase separation can be complicated by emulsion formation.
-
Product Isolation: Isolating the final carboxylic acid from a large aqueous volume can be inefficient. Crystallization is preferred, but finding a suitable and economical solvent system can be challenging.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproducts:
-
Inhibitors: Add a radical inhibitor (e.g., hydroquinone) during the Diels-Alder reaction to prevent polymerization of the reactants.
-
Temperature Control: Maintain strict temperature control during both the cycloaddition and hydrolysis steps.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially of acrolein.
-
Stoichiometry: Carefully control the stoichiometry of reactants. An excess of one reactant may be used to drive the reaction to completion but can complicate purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Diels-Alder Reaction | Polymerization of Reactants: High reaction temperature or presence of radical initiators. | - Lower the reaction temperature. - Add a radical inhibitor (e.g., 0.1 mol% hydroquinone). - Ensure reactants are pure and free of peroxides. |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor reaction progress by GC or TLC. - Gradually increase reaction temperature or time as needed. | |
| Side Reactions: Dimerization of acrolein. | - Optimize the rate of addition of reactants to maintain a low concentration of free acrolein. | |
| Reaction Mixture Becomes a Thick, Unstirrable Tar | Runaway Polymerization: Poor heat dissipation leading to a rapid temperature increase. | - Improve reactor cooling and agitation. - Dilute the reaction mixture with a suitable high-boiling solvent. - Implement a semi-batch process with slow, controlled addition of one reactant. |
| Incomplete Hydrolysis of the Ester | Poor Mixing/Phase Separation: Inadequate agitation in a large biphasic system. | - Use a reactor with a high-shear mixer or baffles to improve mixing. - Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the two phases.[1] |
| Insufficient Base: The stoichiometric amount of base has been consumed. | - Use a slight excess (1.1-1.2 equivalents) of the base (e.g., NaOH). - Monitor the pH of the aqueous layer during the reaction. | |
| Difficulty Isolating the Product after Work-up | Emulsion Formation: Surfactant-like properties of intermediates or byproducts. | - Add a saturated brine solution during the extraction to break the emulsion. - Allow the mixture to stand for a longer period without agitation. - Filter the mixture through a pad of celite. |
| Product is an Oil, Fails to Crystallize: Presence of impurities. | - Purify the intermediate ester by vacuum distillation before hydrolysis. - Perform a solvent screen to find an appropriate crystallization solvent system for the final acid. | |
| Final Product Purity is Low | Contamination with Starting Materials: Incomplete reaction or inefficient purification. | - Ensure the reaction has gone to completion before work-up. - Optimize the purification of the intermediate ester (e.g., fractional distillation). |
| Presence of Polymeric Byproducts: Carryover from the Diels-Alder step. | - Implement a filtration step after the Diels-Alder reaction to remove solid polymers before proceeding to hydrolysis. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate
This protocol describes a representative batch process for the hetero-Diels-Alder reaction.
-
Reactor Preparation: Charge a 100 L pressure-rated reactor with methyl acrylate (25.8 kg, 300 mol) and hydroquinone (33 g, 0.3 mol).
-
Inerting: Purge the reactor with nitrogen and seal. Begin agitation and cool the contents to 10°C.
-
Reactant Addition: Slowly add freshly distilled acrolein (16.8 kg, 300 mol) to the reactor over 4 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Once the addition is complete, slowly heat the reactor to 150°C. Maintain this temperature for 6 hours. The internal pressure will rise; monitor to ensure it remains within the reactor's specifications.
-
Cooling and Analysis: Cool the reactor to 40°C. Take a sample for GC analysis to confirm the consumption of starting materials.
-
Purification: The crude product can be purified by fractional vacuum distillation to yield the target ester.
Protocol 2: Scale-Up Hydrolysis to this compound
-
Reactor Setup: To a 200 L glass-lined reactor, add a solution of sodium hydroxide (13.2 kg, 330 mol) in 100 L of deionized water.
-
Ester Addition: Add the purified methyl 3,4-dihydro-2H-pyran-5-carboxylate (42.6 kg, 300 mol) to the reactor.
-
Hydrolysis: Heat the mixture to 80°C with vigorous stirring for 5 hours. Monitor the reaction by TLC or HPLC until the ester is no longer detected.
-
Cooling and Neutralization: Cool the reaction mixture to 10°C in an ice bath. Slowly and carefully add 37% hydrochloric acid until the pH of the aqueous solution is ~2. The product may begin to precipitate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 25 L). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude carboxylic acid can be further purified by crystallization (e.g., from a toluene/heptane mixture).
Data Presentation
Table 1: Effect of Temperature on Diels-Alder Reaction Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by GC (%) | Polymer Content (%) |
| 120 | 12 | 65 | 94 | 5 |
| 150 | 6 | 82 | 96 | 3 |
| 180 | 4 | 75 | 88 | 10 |
Data is representative and may vary based on specific reactor geometry and reactant purity.
Table 2: Comparison of Bases for Ester Hydrolysis
| Base | Equivalents | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| NaOH | 1.1 | 80 | 5 | >99 |
| KOH | 1.1 | 80 | 5 | >99 |
| K₂CO₃ | 1.5 | 100 | 12 | 85 |
Reactions performed in aqueous solution. Conversion measured by HPLC.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing low yield in the Diels-Alder reaction step.
References
improving yield and purity in 3,4-dihydro-2H-pyran-5-carboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-pyran-5-carboxylic acid. Our aim is to help you improve reaction yields and product purity through detailed experimental insights and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies include:
-
Cyclization of hydroxybutanoic acid derivatives: This method involves the cyclization of 4-hydroxybutanoic acid derivatives under acidic conditions, often employing a catalyst like p-toluenesulfonic acid.[1]
-
Palladium-catalyzed reactions: These approaches can offer greater efficiency and selectivity in forming the pyran ring.[1]
-
Hydrolysis of corresponding esters: A common route involves the synthesis of a methyl or ethyl ester of this compound, followed by hydrolysis to the carboxylic acid.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically offered at a purity of 97% or higher.[2][3]
Q3: What are the key reactivity features of this compound?
A3: The reactivity is primarily dictated by the α,β-unsaturated carboxylic acid moiety. The compound exhibits moderate acidity, with an estimated pKa value between 4.2 and 4.8. The carboxylic acid group readily undergoes nucleophilic acyl substitution reactions.[1]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.- Increase the reaction time or temperature, but be mindful of potential side reactions.- Ensure the catalyst (if used) is active and added in the correct amount. |
| Side Reactions | - Optimize the reaction temperature; higher temperatures can sometimes lead to the formation of byproducts.- Use a more selective catalyst or reaction conditions. For instance, palladium-catalyzed methods may offer higher selectivity.[1]- In ester hydrolysis, ensure complete conversion to the carboxylate salt before acidification to prevent re-esterification. |
| Product Degradation | - The dihydropyran ring can be sensitive to strong acidic or basic conditions over extended periods. Neutralize the reaction mixture promptly after completion.- Use milder reaction conditions where possible. |
| Inefficient Purification | - Optimize the purification method. If using distillation, ensure the vacuum is adequate and the temperature is controlled to prevent decomposition.- For chromatography, select an appropriate solvent system to achieve good separation from impurities. |
Low Product Purity
| Potential Cause | Troubleshooting Suggestion |
| Presence of Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Optimize the stoichiometry of the reactants. |
| Formation of Byproducts | - Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- For syntheses involving acrolein, be aware of potential polymerization and adjust conditions accordingly. |
| Residual Solvents | - Ensure the product is thoroughly dried under vacuum after purification. |
| Ineffective Purification | - For fractional distillation, ensure the column has sufficient theoretical plates for the separation required.- In column chromatography, use a proper stationary phase and eluent system. Neutral aluminum oxide has been used for related compounds.[4] |
Experimental Protocols & Data
Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate (Ester Precursor)
This protocol is based on a patented process for a methylated analog, which can be adapted.
Reaction Scheme:
-
Step 1 (Alkylation): Methyl acetoacetate is alkylated with 1-bromo-3-chloropropane.
-
Step 2 (O-alkylation/Cyclization): The resulting halo-ketone undergoes O-alkylation with sodium methoxide to form the dihydropyran ring.[5]
Detailed Protocol:
-
Alkylation: In a suitable alcoholic solvent (e.g., methanol, ethanol), react methyl acetoacetate with 1-bromo-3-chloropropane in the presence of a base to form the intermediate haloketone.[5]
-
Cyclization: The crude haloketone is then treated with sodium methoxide. This step results in O-alkylation followed by cyclization to yield the crude methyl 3,4-dihydro-2H-pyran-5-carboxylate.[5]
-
Purification: The crude product is purified by fractional distillation to obtain the final ester.[5]
Hydrolysis of the Ester to this compound
General Procedure:
-
Dissolve the purified ester in a suitable solvent mixture, such as tetrahydrofuran and water.
-
Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).
-
Once the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Comparative Data on Reaction Conditions
| Reaction Step | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Enzymatic Resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreatic Lipase (PPL), phosphate buffer | ~38% for the resolved acetate | Not specified | [4] |
| Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol | BAIB, TEMPO, CH2Cl2 | 54% | Not specified | [4] |
Visualized Workflows
Caption: General workflow for the synthesis of this compound via an ester intermediate.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Buy this compound | 40915-37-5 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
troubleshooting diastereoselectivity in functionalized dihydropyran synthesis
Welcome to the technical support center for the synthesis of functionalized dihydropyrans. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining desired diastereoselectivity in your reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of functionalized dihydropyrans.
Issue 1: Low Diastereoselectivity or Formation of the Wrong Diastereomer
Poor control over diastereoselectivity is a frequent challenge. The relative stereochemistry of substituents on the dihydropyran ring is influenced by several factors in the reaction conditions.
Possible Causes and Solutions:
-
Suboptimal Catalyst: The choice of catalyst is critical in directing the stereochemical outcome.
-
Lewis Acids: In Hetero-Diels-Alder (HDA) reactions, the choice of Lewis acid can influence the transition state geometry. For inverse electron demand HDA reactions, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to provide high diastereo- and enantioselectivity.[1] If you are observing low selectivity, consider screening different Lewis acids (e.g., Cu(II), InCl₃, TMSOTf).[2][3] In some cases, catalyst control can even reverse the diastereoselectivity.[4]
-
Organocatalysts: For tandem reactions like Claisen rearrangement/oxa-Michael addition, cinchona squaramide catalysts can enhance stereoselectivity.[5][6] N-heterocyclic carbenes (NHCs) are also effective in promoting highly stereoselective annulation reactions to form dihydropyranones.[7] If you are using an organocatalytic system, consider varying the catalyst structure or loading.
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to different diastereomers.
-
Solvent choice can have a significant impact on stereoselectivity.[8][9] It is recommended to screen a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene). For instance, bis(oxazoline)-copper-catalyzed asymmetric HDA reactions have shown remarkable acceleration in ionic liquids like [Bmim]PF₆ compared to dichloromethane, while maintaining comparable stereoselectivities.[10]
-
-
Inappropriate Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Lowering the reaction temperature (e.g., to -78 °C) often favors the formation of the kinetic product with higher diastereoselectivity.[11] Conversely, if the desired product is the thermodynamic one, higher temperatures might be necessary. It is crucial to experiment with a range of temperatures to find the optimal conditions for your specific substrate and catalyst system.
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity in dihydropyran synthesis.
Issue 2: Formation of Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired dihydropyran.
Possible Byproducts and Their Prevention:
-
Tetrahydropyran (THP), Cyclopentanone, and Acrolein: These are common byproducts in the industrial production of dihydropyran and can also be observed in laboratory-scale synthesis, particularly under harsh conditions.[5]
-
Solution: Optimize reaction conditions to be as mild as possible. Purification can often be achieved through distillation, as these byproducts may form azeotropic mixtures with water.[5]
-
-
Oxonia-Cope Rearrangement Products: In Prins cyclizations, a competing oxonia-Cope rearrangement can occur, especially when the starting alkenyl alcohol bears a substituent that can stabilize the corresponding oxocarbenium ion (e.g., a phenyl group).[2]
-
Solution: Fast reaction rates can help minimize this side reaction.[2] Careful selection of the Lewis acid and reaction conditions is crucial.
-
-
Homo-Diels-Alder Dimerization: In some cases, the enone substrate can undergo self-dimerization through a homo-HDA reaction.
-
Solution: This can be suppressed by using an excess of the dienophile (e.g., vinyl ethers or vinyl sulfides) to favor the cross-HDA cycloaddition.[12]
-
Factors Influencing Product Distribution
Caption: Factors influencing the distribution between the desired product and common byproducts.
Frequently Asked Questions (FAQs)
Q1: How does the catalyst control diastereoselectivity in dihydropyran synthesis?
A1: The catalyst plays a pivotal role in determining the stereochemical outcome by influencing the geometry of the transition state.
-
In Hetero-Diels-Alder reactions, chiral Lewis acid catalysts, such as bis(oxazoline) copper(II) complexes, create a chiral environment around the reactants.[1] This forces the dienophile to approach the diene from a specific face and in a particular orientation (endo or exo), leading to the preferential formation of one diastereomer. The choice of the Lewis acid can also influence whether the transition structure is endo or exo, thereby affecting the stereoselectivity.[13]
-
In organocatalytic reactions, bifunctional catalysts like cinchona squaramide can activate both the nucleophile and the electrophile through hydrogen bonding, organizing the transition state to favor a specific diastereomer.[5][6]
-
It has been demonstrated that catalyst control can even lead to a reversal of diastereoselectivity, allowing for the synthesis of either cis- or trans-dihydropyrans from the same starting materials by simply changing the catalyst.[4]
Q2: What is the effect of water on Lewis acid-catalyzed dihydropyran synthesis?
A2: The presence of water in a Lewis acid-catalyzed reaction is often considered detrimental as it can deactivate the catalyst. However, with the development of water-tolerant Lewis acids (e.g., certain metal triflates), reactions can sometimes be performed in aqueous media or in the presence of small amounts of water. In some cases, water can even influence the reaction pathway and selectivity. It is generally advisable to use anhydrous conditions for most Lewis acid-catalyzed reactions unless a water-tolerant catalyst is specifically employed.
Q3: Can I predict the diastereoselectivity of my reaction?
A3: While computational chemistry can provide insights, predicting the diastereoselectivity with certainty without experimental data is challenging. The outcome depends on a subtle interplay of steric and electronic factors in the substrates and the catalyst. The most reliable approach is to refer to literature precedents with similar substrates and reaction conditions. For novel systems, it is essential to experimentally screen different catalysts, solvents, and temperatures to determine the optimal conditions for achieving the desired diastereoselectivity. High diastereoselectivity is often achieved through a chair-like transition state where bulky substituents adopt equatorial positions.[2]
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems in the synthesis of functionalized dihydropyrans, highlighting the impact of reaction conditions on yield and diastereoselectivity.
Table 1: Lewis Acid Catalyzed Hetero-Diels-Alder Reactions
| Catalyst (mol%) | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | Reference |
| Cu(II)-bis(oxazoline) (0.2-10) | Ethyl glyoxylate | Danishefsky's diene | CH₂Cl₂ | -78 | 95 | N/A | [11] |
| TMSOTf (100) | Various aldehydes | Z-vinylsilyl alcohols | CH₂Cl₂ | -78 | 43-75 | >95:5 | [2][3] |
| InCl₃ | Aliphatic aldehydes | Z-(trimethyl)silyl homoallylic alcohols | N/A | N/A | Good | High (cis) | [2] |
Table 2: Organocatalyzed Dihydropyran Synthesis
| Catalyst (mol%) | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Yield (%) | dr | Reference |
| Cinchona squaramide | Various substrates | Various substrates | N/A | N/A | Good to Excellent | Excellent | [5][6] |
| Diphenylprolinol silyl ether (10) | Cinnamaldehyde | 1,3-cyclopentanedione | N/A | N/A | 92 | >20:1 | [11] |
| NHC | α,β-unsaturated aldehydes | β-phosphorylated enone | CH₂Cl₂ | RT | Good | >20:1 | [7] |
Experimental Protocols
Representative Protocol for Silyl-Prins Cyclization to a 2,6-cis-Dihydropyran [2][3]
-
Preparation: To a solution of the Z-vinylsilyl alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2,6-cis-disubstituted dihydropyran.
Representative Protocol for Organocatalyzed Synthesis of a Dihydropyranone [7]
-
Preparation: In a vial, combine the α,β-unsaturated aldehyde (1.0 equiv.), the β-phosphorylated enone (1.2 equiv.), the N-heterocyclic carbene (NHC) catalyst (10 mol%), and cesium carbonate (Cs₂CO₃) as a base in dichloromethane (CH₂Cl₂) as the solvent.
-
Reaction: Stir the mixture at room temperature for 15 hours or until the starting material is consumed, as monitored by TLC.
-
Purification: Directly purify the reaction mixture by column chromatography on silica gel to yield the functionalized dihydropyranone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 11. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Removal of Starting Materials and Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of final products.
Troubleshooting Guide
Effective purification is critical for obtaining high-quality products. Below is a table summarizing common issues, their potential causes, and recommended solutions for three widely used purification techniques: recrystallization, liquid-liquid extraction, and column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) | Technique |
| No crystal formation | - Too much solvent was used.- The solution is supersaturated.[1] | - Reduce the solvent volume by evaporation and then attempt crystallization again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2][3] | Recrystallization |
| Product "oils out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.[4] | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[4]- Consider using a mixed solvent system.[4] | Recrystallization |
| Low product recovery | - Excess solvent was used, leaving a significant portion of the product in the mother liquor.[3][4]- Premature crystallization occurred during hot filtration.[4] | - Use the minimum amount of hot solvent necessary for dissolution.[3][4]- Ensure the filtration apparatus is pre-heated and perform the filtration quickly.[4] | Recrystallization |
| Formation of an emulsion | - Vigorous shaking of the separatory funnel. | - Gently swirl the separatory funnel instead of shaking it.- Add a brine solution (salting out) to increase the ionic strength of the aqueous layer.[5]- Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.[5] | Liquid-Liquid Extraction |
| Poor separation of layers | - The densities of the two solvents are too similar. | - Add a small amount of a different, denser, or less dense immiscible solvent to one of the phases.- Centrifuge the mixture to aid in phase separation.[5][6] | Liquid-Liquid Extraction |
| Compound is insoluble in the organic phase | - The polarity of the organic solvent is not appropriate for the compound. | - Select an organic solvent with a polarity that better matches the compound of interest. | Liquid-Liquid Extraction |
| Cracked or channeled column packing | - The column was allowed to run dry.- Improper packing of the stationary phase. | - Ensure the solvent level is always above the top of the stationary phase.- Repack the column using a slurry method to avoid air bubbles.[7] | Column Chromatography |
| Poor separation of components (overlapping bands) | - Inappropriate solvent system (eluent).- Column was overloaded with the sample. | - Optimize the solvent system by testing different solvent polarities with thin-layer chromatography (TLC) first.- Reduce the amount of sample loaded onto the column.[8] | Column Chromatography |
| Compound will not elute from the column | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the eluting solvent (gradient elution).[9] | Column Chromatography |
Frequently Asked Questions (FAQs)
Recrystallization
-
Q1: How do I choose the right solvent for recrystallization? A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[10][11]
-
Q2: What should I do if my compound is colored, but it's supposed to be colorless? A2: If the solution is colored after dissolving the solute, you can add a small amount of decolorizing carbon to the hot solution to adsorb the colored impurities.[10] You will then need to perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Q3: How can I improve the purity of my recrystallized product? A3: Slow cooling of the solution generally leads to the formation of larger, purer crystals as it allows for the selective exclusion of impurities from the crystal lattice.[4][10] Washing the collected crystals with a small amount of ice-cold solvent can also help remove any adhering impurities.[2][10]
Liquid-Liquid Extraction
-
Q4: How many extractions are needed for a good separation? A4: It is generally more effective to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are often sufficient to ensure a good separation.[12]
-
Q5: How can I tell which layer is the aqueous layer and which is the organic layer? A5: The layers will separate based on their densities. Most halogenated organic solvents are denser than water and will form the bottom layer, while most non-halogenated organic solvents are less dense and will form the top layer. To be certain, you can add a few drops of water to the funnel and observe which layer it joins.
-
Q6: What is the purpose of washing the combined organic extracts with brine? A6: Washing with a saturated sodium chloride solution (brine) helps to remove any dissolved water from the organic layer and can also aid in breaking up emulsions.[5]
Column Chromatography
-
Q7: How do I determine the correct solvent system for my column? A7: Thin-layer chromatography (TLC) is typically used to determine the optimal solvent system. The ideal eluent should provide a good separation of the components, with the desired compound having an Rf value of approximately 0.2-0.4.
-
Q8: What is the difference between flash chromatography and gravity chromatography? A8: In flash chromatography, pressure (often from an inert gas) is applied to the top of the column to force the solvent through the stationary phase more quickly, resulting in a faster and often better separation. Gravity chromatography relies solely on gravity for the solvent to move through the column, which is a slower process.[13]
-
Q9: How do I properly pack a chromatography column? A9: The "slurry" method is often preferred to ensure a uniformly packed column without air bubbles.[7] This involves mixing the stationary phase (e.g., silica gel) with the initial eluting solvent to form a slurry, which is then poured into the column and allowed to settle.[7]
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for purifying a chemical compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Glass wool or cotton
-
Eluting solvents (determined by TLC analysis)
-
Sample to be purified
-
Collection tubes or flasks
-
Beakers and Erlenmeyer flasks
-
Pasteur pipettes
Procedure:
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar eluting solvent.[7]
-
Pour the slurry into the column.
-
Gently tap the side of the column to help the silica gel pack evenly and to remove any air bubbles.[13]
-
Open the stopcock to allow some solvent to drain, which will help in packing the column. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add a thin layer of sand on top to protect the surface of the silica from being disturbed during sample and solvent addition.[13]
-
-
Loading the Sample:
-
Dissolve the crude sample in a minimal amount of the eluting solvent.[8]
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting the eluate in fractions (e.g., in test tubes).
-
If using a gradient elution, gradually increase the polarity of the solvent system to elute compounds with stronger interactions with the silica gel.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: A general workflow for the purification of a chemical product.
Caption: A decision-making diagram for selecting a purification technique.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Hydrolysis of Dihydropyran Esters
Welcome to the technical support center for the hydrolysis of dihydropyran esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of dihydropyran esters in organic synthesis?
Dihydropyran is commonly used to protect hydroxyl groups in the form of a tetrahydropyranyl (THP) ether. This protecting group is favored due to its ease of installation, stability in non-acidic conditions (including towards strong bases, organometallics, and hydrides), and straightforward removal under acidic conditions.[1][2][3]
Q2: Why is my acidic hydrolysis of the THP ether incomplete?
Incomplete deprotection under acidic conditions can be due to several factors:
-
Insufficiently strong acid catalyst: The choice of acid is crucial and depends on the substrate's reactivity.[1]
-
Inadequate reaction time or temperature: Some substrates may require longer reaction times or gentle heating to go to completion.[4]
-
Poor solubility: The substrate may not be fully dissolved in the reaction medium, limiting its contact with the acid catalyst.
-
Reversibility of the reaction: The hydrolysis of THP ethers is a reversible process.[1] Using a large excess of a protic solvent like water or an alcohol can help drive the equilibrium towards the deprotected product.[5]
Q3: I am observing unexpected byproducts during the acidic deprotection of my THP ether. What could they be?
A common issue is the formation of an additional stereocenter upon THP protection, which can lead to diastereomeric mixtures that may be difficult to separate and characterize.[2][3] If an alcohol is used as the solvent for the deprotection, transesterification can occur, where the solvent alcohol displaces the original alcohol, forming a new ether.[6]
Q4: Can I perform a basic hydrolysis on a molecule containing a THP ether?
Yes, THP ethers are generally stable under basic conditions, making basic hydrolysis (saponification) of an ester group in the same molecule feasible.[2] However, prolonged exposure to strong bases at elevated temperatures might lead to undesired side reactions.
Q5: My substrate is sensitive to strong acids. What are some milder conditions for THP deprotection?
For acid-sensitive substrates, several milder catalytic systems can be employed for THP ether cleavage. These include:
-
Pyridinium p-toluenesulfonate (PPTS).[3]
-
Amberlyst-15, a solid-supported acid that simplifies workup.[1]
-
Cerium(IV) ammonium nitrate (CAN).[1]
-
A mixture of acetic acid, tetrahydrofuran (THF), and water.[1]
Troubleshooting Guides
Acidic Hydrolysis (THP Ether Deprotection)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Ineffective acid catalyst. | Switch to a stronger acid catalyst (e.g., from PPTS to p-TsOH). For sensitive substrates, try a different mild catalyst.[1][3] |
| Low temperature. | Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for decomposition.[4] | |
| Poor substrate solubility. | Try a different solvent system, such as a mixture of THF, acetic acid, and water, to improve solubility.[1] | |
| Formation of Byproducts | Transesterification with alcohol solvent. | Use a non-alcoholic solvent system like THF/water with an appropriate acid catalyst.[6] |
| Degradation of other acid-sensitive functional groups. | Employ milder deprotection conditions, such as using PPTS or Amberlyst-15.[1][3] | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to break up the emulsion. |
| Co-elution of product and byproducts during chromatography. | Optimize the chromatography conditions (e.g., solvent gradient, different stationary phase). The byproduct, 5-hydroxypentanal or its derivatives, can sometimes be tricky to separate. |
Basic Hydrolysis (Saponification of Esters)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Saponification | Insufficient base or reaction time. | Increase the equivalents of base (e.g., LiOH, NaOH) and/or prolong the reaction time.[7] |
| Steric hindrance around the ester group. | Use a less sterically hindered base or consider more forcing conditions (higher temperature), if the substrate is stable. | |
| Poor solubility of the ester in the reaction medium. | Add a co-solvent like THF or ethanol to improve solubility.[7] | |
| Epimerization at adjacent chiral centers | The basic conditions can deprotonate acidic protons alpha to carbonyl groups. | Run the reaction at a lower temperature and for a shorter duration if possible. Consider using a milder base. |
| Product is the carboxylate salt, not the carboxylic acid | The reaction product under basic conditions is the salt. | Perform an acidic workup by carefully adding a dilute acid (e.g., 1M HCl) until the pH is acidic to protonate the carboxylate.[8] |
Experimental Protocols
Protocol 1: Acidic Deprotection of a THP Ether using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolution: Dissolve the THP-protected compound (1 equivalent) in a suitable alcohol solvent like methanol or 2-propanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents) to the solution at 0 °C.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically monitored by TLC).[9]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[9]
Protocol 2: Mild Acidic Deprotection using Acetic Acid/THF/Water
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[1]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography as needed.
Protocol 3: Basic Hydrolysis (Saponification) of an Ester
-
Dissolution: Dissolve the ester (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.
-
Base Addition: Add an excess of an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) until the reaction is complete, as monitored by TLC.
-
Acidification: Cool the reaction mixture to 0 °C and carefully add a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt, typically to a pH of 3-4.
-
Extraction: Extract the carboxylic acid product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be done by recrystallization or chromatography.
Data Summary
Comparison of Catalysts for Acidic THP Ether Deprotection
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | 2-Propanol | 0 to rt | 17 h | quant. | [9] |
| Ferric Perchlorate (Fe(ClO₄)₃) | Methanol | rt | 15 min | 98 | [9] |
| Zeolite H-beta | - | - | short | high | [9] |
| Cerium(IV) ammonium nitrate (CAN) | Acetonitrile/Water | Room Temp | 0.25 - 2 h | High | [1] |
| Lithium Chloride (LiCl) / H₂O | DMSO | 90 | 6 h | good | [9] |
Note: "rt" denotes room temperature; "-" indicates data not specified in the cited source.
Visualizations
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.[1]
Caption: Troubleshooting workflow for incomplete hydrolysis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. One moment, please... [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Protecting Group Strategies for 3,4-dihydro-2H-pyran-5-carboxylic acid
Welcome to the technical support center for synthetic reactions involving 3,4-dihydro-2H-pyran-5-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate protecting groups for this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when selecting a protecting group for this compound?
A1: The primary challenge lies in the inherent reactivity of the molecule itself. It possesses three key features that can be sensitive to various reaction conditions:
-
Carboxylic Acid: Requires protection to prevent unwanted reactions in many synthetic steps.
-
α,β-Unsaturated System: The double bond conjugated to the carboxyl group is susceptible to nucleophilic addition (Michael addition).
-
Enol Ether: The dihydropyran ring contains an enol ether moiety, which is sensitive to acidic conditions and can undergo hydrolysis or rearrangement.[1][2]
Therefore, the selection of a protecting group and the conditions for its introduction and removal must be carefully considered to ensure the integrity of the dihydropyran ring and the conjugated double bond.
Q2: Which classes of protecting groups are most suitable for this compound?
A2: Given the acid sensitivity of the dihydropyran ring, protecting groups that can be removed under neutral or basic conditions are generally preferred. The most suitable classes of protecting groups are:
-
Base-Labile Esters: These can be cleaved using mild basic conditions.
-
Esters Removable by Hydrogenolysis: This method employs neutral conditions and is often compatible with sensitive functional groups.[3][4]
-
Silyl Esters: These can be cleaved under mildly acidic, basic, or fluoride-mediated conditions, offering a degree of tunability.[5][6]
Q3: Can I use acid-labile protecting groups like t-butyl esters?
A3: The use of acid-labile protecting groups, such as t-butyl esters, is generally discouraged. The acidic conditions required for their removal (e.g., strong acids like trifluoroacetic acid) can lead to the degradation of the dihydropyran ring.[7]
Troubleshooting Guides
Issue 1: Decomposition of the Dihydropyran Ring During Deprotection
Symptom: You observe the formation of side products, such as 5-hydroxypentanal or other rearranged products, upon attempting to deprotect the carboxylic acid. This is often accompanied by a complex mixture in your reaction analysis (TLC, LC-MS, or NMR).
Cause: The dihydropyran ring is sensitive to acidic conditions, which can catalyze the hydrolysis of the enol ether.
Solutions:
-
Avoid Acidic Deprotection Methods: Do not use strongly acidic conditions for deprotection.
-
Switch to an Orthogonal Protecting Group: If you are using an acid-labile group, consider switching to a protecting group that can be removed under neutral or basic conditions. Suitable alternatives are listed in the table below.
-
Use Mildly Acidic Conditions with Caution: If mildly acidic conditions are unavoidable, they should be carefully buffered and the reaction monitored closely to minimize degradation.
Issue 2: Unwanted Conjugate Addition to the α,β-Unsaturated System
Symptom: During a deprotection step involving a nucleophilic reagent (e.g., basic hydrolysis of an ester), you observe the formation of a byproduct resulting from the addition of the nucleophile to the double bond.
Cause: The β-carbon of the α,β-unsaturated ester is electrophilic and can be attacked by strong nucleophiles.
Solutions:
-
Use Non-Nucleophilic Bases: For the cleavage of base-labile esters, consider using non-nucleophilic bases like lithium hydroxide (LiOH) or potassium carbonate (K2CO3) in a mixed aqueous/organic solvent system at low temperatures.
-
Choose a Non-Nucleophilic Deprotection Method: Hydrogenolysis of a benzyl ester is an excellent alternative as it does not involve nucleophiles.
-
Steric Hindrance: Employing a sterically hindered protecting group can sometimes disfavor nucleophilic attack at the β-position.
Recommended Protecting Groups and Deprotection Protocols
The following table summarizes recommended protecting groups for this compound, along with their methods of introduction and removal.
| Protecting Group | Structure | Protection Method | Deprotection Method | Key Considerations |
| Methyl Ester | -CH₃ | CH₃I, K₂CO₃ in acetone or (CH₃)₂SO₄, K₂CO₃ in acetone. | LiOH in THF/H₂O or K₂CO₃ in MeOH/H₂O. | Base-labile. Avoid strong nucleophilic bases to prevent conjugate addition. |
| Benzyl Ester (Bn) | -CH₂Ph | Benzyl bromide, K₂CO₃ in DMF or benzyl alcohol, DCC, DMAP. | H₂, Pd/C in EtOAc or MeOH.[3][4] | Removable by hydrogenolysis under neutral conditions. Compatible with most functional groups except other reducible groups (e.g., alkynes, nitro groups). |
| Silyl Ester (e.g., TBDMS) | -Si(CH₃)₂(t-Bu) | TBDMS-Cl, Et₃N in CH₂Cl₂. | TBAF in THF or K₂CO₃ in MeOH.[6] | Cleavable with fluoride ions or mild base. Offers good orthogonality. |
| Allyl Ester | -CH₂CH=CH₂ | Allyl bromide, K₂CO₃ in DMF. | Pd(PPh₃)₄, morpholine or other nucleophilic scavengers in THF.[8] | Removable under mild, neutral conditions using a palladium catalyst. |
Experimental Protocols
Protocol 1: Benzyl Ester Protection
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrogenolysis of Benzyl Ester
-
Dissolve the benzyl ester of this compound (1.0 eq) in ethyl acetate or methanol.
-
Add 10% palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Visualization of Protecting Group Strategy
The following diagram illustrates the decision-making process for selecting a suitable protecting group for this compound based on the planned subsequent reaction conditions.
Caption: Decision workflow for selecting a protecting group.
The following diagram illustrates a typical protection-deprotection workflow.
Caption: General experimental workflow for protection and deprotection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3,4-dihydro-2H-pyran-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3,4-dihydro-2H-pyran-5-carboxylic acid. While X-ray crystallography is the gold standard for unambiguous solid-state structure determination, its application can be limited by the availability of high-quality single crystals. This document outlines the crystallographic approach, using a closely related analogue for illustrative purposes, and details powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that provide robust structural elucidation from more readily available sample forms.
I. X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction provides a precise three-dimensional model of a molecule's atomic arrangement in the crystalline state. Although a crystal structure for this compound is not publicly available, the crystallographic data for a similar compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, offers valuable insight into the expected structural features and the type of data obtained.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined using least-squares algorithms to achieve the best fit between the calculated and observed diffraction data.
Illustrative Data for a Related Compound
The following table summarizes the crystallographic data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, which serves as a proxy to demonstrate the outputs of an X-ray crystallographic analysis.
| Parameter | Value for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid |
| Chemical Formula | C8H12O3 |
| Formula Weight | 156.18 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.221(2) Å, b = 8.431(3) Å, c = 8.611(3) Å |
| α = 86.60(3)°, β = 85.23(3)°, γ = 69.40(3)° | |
| Unit Cell Volume | 420.1(2) ų |
| Z (molecules per unit cell) | 2 |
| Calculated Density | 1.234 g/cm³ |
This data illustrates the precise geometric information obtainable from X-ray crystallography.
II. Spectroscopic Alternatives for Structural Elucidation
When single crystals are not available, a combination of spectroscopic techniques provides a powerful alternative for comprehensive structural validation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can establish the carbon framework and the connectivity of protons.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH2, and CH3 groups.
-
-
2D NMR (COSY and HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and confirming the overall carbon skeleton.
-
Expected NMR Data for this compound
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals for protons on the dihydropyran ring and the carboxylic acid proton. | Chemical environment and multiplicity of each proton. |
| ¹³C NMR | Resonances for all six carbon atoms, including the carbonyl carbon of the carboxylic acid. | Carbon framework of the molecule. |
| COSY | Correlations between adjacent protons on the dihydropyran ring. | Connectivity of the aliphatic chain in the ring. |
| HMBC | Correlations from protons to carbons two and three bonds away, linking the ring protons to the carboxylic acid group and the ether oxygen. | Confirmation of the overall molecular structure and placement of the carboxylic acid group. |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For small organic molecules, common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C6H8O3 | Basic elemental composition. |
| Exact Mass | 128.0473 u | High-resolution mass spectrometry (HRMS) confirms the elemental composition. |
| Molecular Ion Peak (M+) | m/z = 128 | Confirms the molecular weight of the compound. |
| Key Fragmentation Peaks | Fragments corresponding to the loss of COOH, H2O, or cleavage of the pyran ring. | Provides clues about the structural features of the molecule. |
III. Workflow and Visualization
The following diagram illustrates a typical workflow for the structural validation of a small organic molecule like this compound, comparing the crystallographic and spectroscopic routes.
Caption: Workflow for structural validation.
IV. Conclusion
The definitive structural validation of this compound is best achieved through single-crystal X-ray crystallography. However, in the absence of suitable crystals, a combination of NMR spectroscopy and mass spectrometry provides a highly reliable alternative for complete structural elucidation. The choice of methodology will ultimately depend on the nature of the sample and the specific requirements of the research. For drug development professionals, the detailed structural insights from these techniques are crucial for understanding structure-activity relationships and for guiding further molecular design.
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dihydro-2H-pyran-5-carboxylic Acid
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dihydro-2H-pyran-5-carboxylic acid. Due to the limited availability of experimental spectra for this specific compound, this report utilizes predicted NMR data as a primary reference. For comparative purposes, experimental data for the parent compound, 3,4-dihydro-2H-pyran, and a structurally related ester, ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, are presented alongside. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar pyran-based compounds.
Data Presentation: Comparative NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for 3,4-dihydro-2H-pyran and ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. The numbering conventions used for each compound are illustrated in the accompanying diagrams.
¹H NMR Chemical Shift Data (ppm)
| Proton Position | This compound (Predicted) | 3,4-Dihydro-2H-pyran (Experimental) [1] | Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (Experimental) |
| H2 | 4.15 (t) | 3.96 (t) | 4.1 (t) |
| H3 | 2.35 (m) | 1.85 (m) | 2.3 (m) |
| H4 | 2.15 (m) | 1.98 (m) | 1.7 (m) |
| H6 | 7.10 (s) | 4.64 (dt) | - |
| -COOH | 12.5 (br s) | - | - |
| -CH₃ (on C6) | - | - | 2.1 (s) |
| -OCH₂CH₃ | - | - | 4.2 (q) |
| -OCH₂CH₃ | - | - | 1.3 (t) |
¹³C NMR Chemical Shift Data (ppm)
| Carbon Position | This compound (Predicted) | 3,4-Dihydro-2H-pyran (Experimental) [2] | Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (Experimental) |
| C2 | 67.0 | 65.5 | 68.0 |
| C3 | 22.5 | 22.9 | 22.0 |
| C4 | 20.0 | 22.2 | 21.0 |
| C5 | 130.0 | 100.8 | 105.0 |
| C6 | 145.0 | 144.5 | 158.0 |
| -COOH | 172.0 | - | 168.0 |
| =C-CH₃ | - | - | 18.0 |
| -OCH₂CH₃ | - | - | 60.0 |
| -OCH₂CH₃ | - | - | 14.5 |
Note: Predicted data was generated using online NMR prediction tools. Experimental data for comparative compounds is sourced from publicly available spectral databases.
Experimental Protocols
The following is a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent.
-
Commonly used solvents for this class of compounds include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). For carboxylic acids, DMSO-d₆ is often preferred as it can prevent the exchange of the acidic proton with residual water, allowing for its observation in the ¹H NMR spectrum.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., using the zgpg pulse program) is typically performed to simplify the spectrum to single lines for each carbon.
-
Key parameters include a 30° or 45° pulse width, a spectral width of approximately 220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
5. 2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
Mandatory Visualization
The following diagrams illustrate the structure and NMR analysis workflow for this compound.
Caption: Structure of this compound with atom numbering for NMR analysis.
Caption: A generalized workflow for NMR spectral analysis and structure elucidation.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dihydro-2H-Pyran Derivatives
For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation patterns of 3,4-dihydro-2H-pyran derivatives is crucial for the structural elucidation and characterization of these important heterocyclic compounds. This guide provides a comparative analysis of their behavior under electron ionization (EI) mass spectrometry, supported by experimental data and detailed protocols.
Comparison of Fragmentation Patterns
The mass spectral fragmentation of 3,4-dihydro-2H-pyran and its derivatives is significantly influenced by the nature and position of substituents on the pyran ring. A dominant fragmentation pathway for the core structure is the retro-Diels-Alder (RDA) reaction.[1] However, the presence of different functional groups can lead to alternative or competing fragmentation routes.
The following table summarizes the key mass spectral data for the parent 3,4-dihydro-2H-pyran and several of its derivatives. This data, compiled from experimental and theoretical sources, highlights the impact of substitution on the observed fragment ions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Major Fragment Ions [m/z] (Relative Abundance %) | Primary Fragmentation Pathway(s) | Data Source |
| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 84 | 55 (100%), 56 (80%), 83 (60%), 39 (55%), 29 (45%) | Retro-Diels-Alder (RDA) | Experimental (NIST)[2] |
| 2-Ethoxy-3,4-dihydro-2H-pyran | C₇H₁₂O₂ | 128.17 | 128 | 83 (100%), 55 (70%), 29 (60%), 45 (50%), 128 (20%) | Loss of ethoxy group, RDA | Experimental (NIST) |
| 3,4-Dihydro-2H-pyran-2-methanol | C₆H₁₀O₂ | 114.14 | 114 | 83 (loss of CH₂OH), 96 (loss of H₂O), 55 | α-cleavage, dehydration, RDA | Theoretical[3] |
| (3,4-Dihydro-2H-pyran-2-yl)-methylamine | C₆H₁₁NO | 113.16 | 113 | 83 (loss of CH₂NHCH₃), 30 ([CH₂=NH₂]⁺) | α-cleavage | Theoretical |
| 6-Methoxy-3,4-dihydro-2H-pyran-3-one | C₆H₈O₃ | 128.13 | 128 | 97 (loss of OCH₃), 70 | Loss of methoxy group, decarbonylation | Theoretical |
Key Fragmentation Pathways
The fragmentation of 3,4-dihydro-2H-pyran derivatives is largely dictated by the stability of the resulting fragment ions. The primary mechanisms observed are the retro-Diels-Alder reaction and cleavages initiated by functional groups.
Retro-Diels-Alder (RDA) Reaction
The characteristic fragmentation of the unsubstituted 3,4-dihydro-2H-pyran ring proceeds via a retro-Diels-Alder reaction, leading to the formation of a butadiene radical cation and formaldehyde, or an ethene radical cation and acrolein. For the parent compound, the base peak at m/z 55 is a prominent result of this pathway.
Influence of Substituents
Substituents on the dihydropyran ring play a critical role in directing the fragmentation process.
-
Alkoxy Groups: As seen with 2-ethoxy-3,4-dihydro-2H-pyran, the initial loss of the alkoxy group is a favorable pathway, leading to a stable oxonium ion. This is often followed by the characteristic RDA fragmentation of the remaining pyran ring.
-
Hydroxymethyl and Aminomethyl Groups: For derivatives with these groups at the 2-position, α-cleavage next to the heteroatom is a dominant fragmentation pathway.[3] This results in the loss of the substituent as a radical and the formation of a stable fragment corresponding to the pyran ring.
-
Carbonyl Groups: The presence of a carbonyl group, as in 6-methoxy-3,4-dihydro-2H-pyran-3-one, can promote decarbonylation (loss of CO) after an initial fragmentation step.
The following diagram illustrates a proposed fragmentation pathway for 3,4-dihydro-2H-pyran-2-methanol.
Experimental Protocols
The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Below is a representative experimental protocol for the analysis of 3,4-dihydro-2H-pyran derivatives.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the 3,4-dihydro-2H-pyran derivative in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
Transfer Line Temperature: 280 °C.
The following diagram illustrates the general workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of 3,4-dihydro-2H-pyran derivatives. The presented data and methodologies offer a valuable resource for the identification and characterization of these compounds in various research and development settings.
References
comparative biological activity of 3,4-dihydro-2H-pyran-5-carboxylic acid and its analogs
A Comparative Guide to the Biological Activity of 3,4-Dihydro-2H-pyran-5-carboxylic Acid and its Analogs
This guide provides a comparative analysis of the biological activities of this compound and its analogs, targeting researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and aims to offer objective comparisons supported by experimental data.
Introduction
The 3,4-dihydro-2H-pyran ring is a prevalent scaffold in a variety of natural products and synthetic molecules demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively studied for their potential as therapeutic agents, exhibiting activities including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the carboxylic acid derivatives at the 5-position of the dihydropyran ring and its analogs, summarizing key findings on their biological efficacy.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of various dihydropyran derivatives, providing a comparative overview of their potency. While specific data for this compound is limited in publicly available literature, the activities of structurally related analogs offer valuable insights into its potential therapeutic applications.
Table 1: Comparative Anticancer Activity of Dihydropyran Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-amino-4-(4-nitrophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | SW-480 | 34.6 | [1] |
| Ethyl 2-amino-4-(4-nitrophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | MCF-7 | 42.6 | [1] |
| Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | SW-480 | 35.9 | [1] |
| Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | MCF-7 | 34.2 | [1] |
| Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | SW-480 | 38.6 | [1] |
| Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | MCF-7 | 26.6 | [1] |
| Biscoumarin Derivative 1 | HuTu80 | 18.78 µg/mL | [2] |
| Biscoumarin Derivative 1 | 4T1 | 25.63 µg/mL | [2] |
| Biscoumarin Derivative 1 | PANC1 | 20.15 µg/mL | [2] |
| Biscoumarin Derivative 2 | HuTu80 | 22.33 µg/mL | [2] |
| Biscoumarin Derivative 2 | 4T1 | 32.63 µg/mL | [2] |
| Biscoumarin Derivative 2 | PANC1 | 28.74 µg/mL | [2] |
Table 2: Comparative Antimicrobial Activity of Dihydropyran Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Biscoumarin Derivative 3 | S. aureus ATCC 29213 | 8 | [3] |
| Biscoumarin Derivative 3 | MRSA XJ 75302 | 16 | [3] |
| Biscoumarin Derivative 3 | Mu50 | 16 | [3] |
| Biscoumarin Derivative 3 | USA 300 | 8 | [3] |
| Biscoumarin Derivative 3 | S. epidermidis ATCC 14990 | 8 | [3] |
| Biscoumarin Derivative 3 | MRSE XJ 75284 | 16 | [3] |
| Biscoumarin Derivative 4 | S. aureus ATCC 29213 | 8 | [3] |
| Biscoumarin Derivative 4 | MRSA XJ 75302 | 16 | [3] |
| Biscoumarin Derivative 4 | Mu50 | 16 | [3] |
| Biscoumarin Derivative 4 | USA 300 | 8 | [3] |
| Biscoumarin Derivative 4 | S. epidermidis ATCC 14990 | 8 | [3] |
| Biscoumarin Derivative 4 | MRSE XJ 75284 | 16 | [3] |
| Ta-MOF synthesized 1,4-dihydropyran derivatives | Fungi and Bacteria | 16 - 256 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are generalized protocols for assessing the anticancer and antimicrobial activities of dihydropyran derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] The results can be confirmed by measuring the optical density at 600 nm.[6]
Mandatory Visualization
Signaling Pathway Diagram
Dihydropyran derivatives have been reported to exert anti-inflammatory effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway by dihydropyran analogs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of this compound and its analogs.
Caption: General workflow for the evaluation of dihydropyran analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3,4-dihydro-2H-pyran-5-carboxylic acid
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for carboxylic acids like 3,4-dihydro-2H-pyran-5-carboxylic acid.[1][2] The separation is based on the compound's affinity for the stationary phase of the column and the mobile phase, a liquid solvent system.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating organic acids.
-
Mobile Phase: A gradient elution is often employed to achieve good separation of the main compound from its impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for the carboxylic acid chromophore).[3] A photodiode array (PDA) detector can also be used to obtain spectral information for peak purity assessment.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their retention times and their response at the analytical wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[4] However, for polar and non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.[3][4]
Experimental Protocol: GC-MS
1. Derivatization (Silylation):
-
To a clean, dry vial, add approximately 1 mg of the this compound sample.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
MS Interface Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
-
The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak is compared with a reference library or analyzed for fragmentation patterns to confirm the identity of the derivatized compound.
-
Impurities can be identified by their retention times and unique mass spectra.
Performance Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally unstable compounds.[1] | Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds like carboxylic acids.[1] |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | More complex, often requiring a derivatization step which can be time-consuming.[3][4] |
| Separation Speed | Analysis times can range from 10 to 60 minutes.[1] | Typically offers faster separations, often in minutes.[1] |
| Resolution | Good resolution can be achieved with optimized columns and mobile phases. | Generally provides higher resolution due to the use of long capillary columns.[4] |
| Sensitivity | Sensitivity is dependent on the detector used (e.g., UV, MS). | High sensitivity, especially with a mass spectrometer as the detector.[2] |
| Selectivity | Selectivity is determined by the column chemistry and mobile phase composition. | High selectivity is achieved through both chromatographic separation and mass filtering. |
| Compound Identification | Identification is primarily based on retention time compared to a standard. A PDA detector can provide additional spectral confirmation. | Provides definitive identification through characteristic mass fragmentation patterns.[4] |
| Cost | Can be more expensive due to the high cost of solvents and high-pressure pumps.[1] | Generally more cost-effective in terms of consumables (gases vs. solvents).[1] |
| Typical Applications | Widely used in pharmaceutical analysis for API quantification, stability studies, and impurity profiling.[2] | Excels in the analysis of volatile organic compounds, residual solvents, and environmental pollutants.[2] |
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points when choosing between HPLC and GC-MS, the following diagrams are provided.
Caption: Experimental workflow for purity assessment using HPLC.
Caption: Experimental workflow for purity assessment using GC-MS.
Caption: Logical comparison of HPLC and GC-MS for the analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques that can be effectively employed for the purity assessment of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC is generally the more straightforward and often preferred method for routine purity analysis of non-volatile organic acids due to its simpler sample preparation and direct analysis capabilities. [3][4]
-
GC-MS, while requiring a derivatization step, offers unparalleled sensitivity and specificity, making it an excellent choice for identifying and quantifying trace impurities, especially when structural confirmation is required. [4]
Ultimately, for comprehensive characterization, the use of both techniques can be complementary, with HPLC providing quantitative purity data and GC-MS offering definitive identification of any detected impurities.[1] Researchers should consider the trade-offs in terms of sample preparation complexity, analysis time, and the level of structural information needed when selecting the most appropriate method for their specific application.
References
A Comparative Guide to the Reactivity of 3,4-dihydro-2H-pyran-5-carboxylic acid and its Saturated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,4-dihydro-2H-pyran-5-carboxylic acid and its saturated analogue, tetrahydropyran-3-carboxylic acid. The presence of a carbon-carbon double bond in conjugation with the carboxylic acid group in the unsaturated compound introduces unique reactivity pathways, which are explored and contrasted with the more stable, saturated system. This comparison is supported by experimental data and detailed methodologies for key chemical transformations.
Introduction to the Compounds
This compound is an α,β-unsaturated heterocyclic compound. The conjugated system, composed of the C=C double bond and the C=O of the carboxylic acid, significantly influences its chemical behavior. Its saturated counterpart, tetrahydropyran-3-carboxylic acid, lacks this unsaturation and is expected to exhibit reactivity typical of a standard aliphatic carboxylic acid with a stable cyclic ether backbone. Understanding the distinct reactivity profiles of these two compounds is crucial for their application in organic synthesis and drug development, where the dihydropyran and tetrahydropyran motifs are common scaffolds.
Comparative Reactivity Analysis
The primary differences in reactivity between this compound and tetrahydropyran-3-carboxylic acid stem from the presence of the double bond in the former. This unsaturation provides a site for electrophilic addition and influences the acidity of the carboxylic acid.
Acidity
The pKa of a carboxylic acid is a measure of its acidity. The predicted pKa value for tetrahydropyran-3-carboxylic acid is approximately 4.35.[1] For this compound, the estimated pKa is in the range of 4.2-4.8, suggesting it is a slightly stronger acid.[2] This increased acidity is attributed to the electron-withdrawing effect of the conjugated π-system, which helps to stabilize the resulting carboxylate anion through resonance.[2]
Reactions of the Carboxylic Acid Group
Standard transformations of the carboxylic acid moiety, such as esterification and amide formation, are applicable to both compounds. However, the electronic differences between the unsaturated and saturated systems may lead to subtle variations in reaction rates and yields.
Amide formation can be achieved by activating the carboxylic acid followed by reaction with an amine. Similar to esterification, the electronic properties of the carboxylic acid can influence the reaction efficiency.
The following table summarizes representative yields for the formation of methyl esters and amides of the two compounds, based on general procedures adapted from the literature.
| Reaction | Product | Reagents and Conditions | Representative Yield (%) |
| Esterification of this compound | Methyl 3,4-dihydro-2H-pyran-5-carboxylate | Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux | High (based on analogous reactions) |
| Esterification of tetrahydropyran-3-carboxylic acid | Methyl tetrahydropyran-3-carboxylate | Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux | High (based on analogous reactions) |
| Amide Formation from this compound | 3,4-dihydro-2H-pyran-5-carboxamide | 1. SOCl₂, Reflux; 2. NH₃ | Good (based on general procedures) |
| Amide Formation from tetrahydropyran-3-carboxylic acid | tetrahydropyran-3-carboxamide | 1. SOCl₂, Reflux; 2. NH₃ | Good (based on general procedures) |
Reactions of the Pyran Ring
The most significant differences in reactivity are observed in reactions involving the pyran ring itself. The double bond in this compound is susceptible to electrophilic attack, while the saturated ring of tetrahydropyran-3-carboxylic acid is generally inert under these conditions.
Electrophilic Addition: The electron-rich double bond of this compound can undergo addition reactions with electrophiles such as halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr).
-
Halogenation (e.g., Bromination): The addition of bromine across the double bond is expected to proceed via a cyclic bromonium ion intermediate, leading to the formation of a di-bromo derivative.
-
Hydrohalogenation (e.g., Hydrobromination): The addition of HBr to the double bond can potentially follow either Markovnikov or anti-Markovnikov regioselectivity, depending on the reaction conditions. In the absence of peroxides, the reaction is expected to proceed via a carbocation intermediate, with the bromine atom adding to the more substituted carbon (Markovnikov's rule). In the presence of peroxides, a free-radical mechanism can lead to the anti-Markovnikov product.[3][4][5][6]
Catalytic Hydrogenation: The double bond in this compound can be reduced by catalytic hydrogenation to yield the saturated analogue, tetrahydropyran-5-carboxylic acid. This reaction typically proceeds with high efficiency using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
The following table summarizes the reactivity of the pyran ring in both compounds.
| Reaction | This compound | tetrahydropyran-3-carboxylic acid |
| Electrophilic Addition (e.g., Br₂) | Reactive | Unreactive |
| Electrophilic Addition (e.g., HBr) | Reactive | Unreactive |
| Catalytic Hydrogenation (H₂/Pd/C) | Reactive (double bond is reduced) | Unreactive (ring is stable) |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These are intended as a guide and may require optimization for specific applications.
Esterification: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate
-
Procedure: To a solution of this compound (1.0 eq) in methanol (10 volumes), a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by distillation or column chromatography.
Amide Formation: Synthesis of 3,4-dihydro-2H-pyran-5-carboxamide
-
Procedure: this compound (1.0 eq) is suspended in thionyl chloride (5 volumes) and heated to reflux for 2 hours. The excess thionyl chloride is removed by distillation. The resulting crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess). The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amide, which can be purified by recrystallization or column chromatography.
Electrophilic Addition: Bromination of this compound
-
Procedure: this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0 °C, and a solution of bromine (1.0 eq) in dichloromethane is added dropwise with stirring while protecting the reaction from light. The reaction is allowed to proceed at 0 °C for 1-2 hours or until the bromine color disappears. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the dibrominated product.
Catalytic Hydrogenation of this compound
-
Procedure: this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to give tetrahydropyran-5-carboxylic acid, which can be purified by recrystallization.
Visualizing Reactivity Differences
The following diagrams, generated using the DOT language, illustrate the key reactivity pathways of this compound and the comparative inertness of its saturated analogue.
References
- 1. TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID CAS#: 873397-34-3 [amp.chemicalbook.com]
- 2. Buy this compound | 40915-37-5 [smolecule.com]
- 3. byjus.com [byjus.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Efficacy of Dihydropyran-Containing Pharmaceuticals: An In Vitro and In Vivo Evaluation
A comprehensive analysis of pharmaceuticals incorporating the dihydropyran moiety reveals a promising class of therapeutic agents, primarily investigated for their anticancer properties. This guide provides an objective comparison of their performance based on available preclinical data, detailing their efficacy in both laboratory and living models.
The dihydropyran scaffold is a key structural component in a variety of biologically active compounds. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that drive tumor growth and survival, most notably the PI3K/Akt/mTOR pathway.
In Vitro Performance: Potent Cytotoxicity Against Cancer Cells
A substantial body of in vitro data highlights the potential of dihydropyran-containing compounds as anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for various derivatives across multiple human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Dihydropyran Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative | MCF-7 (Breast) | SW-480 (Colon) | HCT-116 (Colon) | HL-60 (Leukemia) | HeLa (Cervical) | T47D (Breast) | WiDr (Colon) |
| 5-Oxo-dihydropyranopyran | Compound 4j (3,4,5-(OCH₃)₃) | 26.6[1] | 38.6[1] | - | - | - | - | - |
| Compound 4i (4-Cl) | 34.2[1] | 35.9[1] | - | - | - | - | - | |
| Compound 4g (4-NO₂) | 42.6[1] | 34.6[1] | - | - | - | - | - | |
| Radicinin | - | - | - | - | 87.89 µg/mL | 30.89 µg/mL | 60.68 µg/mL | |
| Dihydropyran-based Macrolide | Compound 10 | - | - | - | 1.10[2] | - | - | - |
| Biscoumarin | Compound 1 | - | - | - | - | - | - | - |
| Compound 2 | - | - | - | - | - | - | - | |
| Compound 3 | - | - | - | - | - | - | - | |
| Compound 4 | - | - | - | - | - | - | - | |
| Dihydropyran | Compound 5 | - | - | - | - | - | - | - |
| Compound 6 | - | - | - | - | - | - | - | |
| Compound 7 | - | - | - | - | - | - | - | |
| Compound 8 | - | - | - | - | - | - | - | |
| Compound 9 | - | - | - | - | - | - | - | |
| Compound 10 | - | - | - | - | - | - | - | |
| Compound 11 | - | - | - | - | - | - | - | |
| Compound 12 | - | - | - | - | - | - | - | |
| Compound 13 | - | - | - | - | - | - | - |
Note: IC₅₀ values for Biscoumarin and Dihydropyran compounds (1-13) against HuTu80, 4T1, and PANC1 cell lines are available in the source literature but not included in this table for brevity.[3]
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Models
While in vitro studies provide a strong rationale for the anticancer potential of dihydropyran derivatives, in vivo evaluation in animal models is crucial to assess their efficacy and pharmacokinetic profiles in a physiological setting. Although comprehensive in vivo data is not as abundant as in vitro data, several studies have demonstrated the ability of these compounds to inhibit tumor growth in xenograft mouse models.
One notable example is the mTOR inhibitor 3HOI-BA-01, which, while not containing a dihydropyran ring itself, was identified through screening that could include such scaffolds. In vivo studies showed that intraperitoneal injection of 3HOI-BA-01 in mice with A549 lung tumor xenografts effectively suppressed cancer growth without causing a significant impact on the body weight of the mice.[4] This highlights the potential for identifying potent in vivo active compounds from classes of molecules that include dihydropyran derivatives.
Table 2: In Vivo Efficacy of Selected Dihydropyran-Related Anticancer Agents
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 3HOI-BA-01 | A549 Lung Cancer Xenograft | Mice | i.p. injection | Effective suppression of cancer growth | [4] |
| WYE-354 | PTEN-null PC3MM2 Tumor Xenograft | Nude Mice | Dose-dependent | Suppressed tumor growth | [5] |
| AZD2014 | MCF7 Breast Cancer Xenograft | Mouse | Dose-dependent | Dose-dependent tumor growth inhibition | [6] |
Note: This table includes examples of mTOR inhibitors that represent the therapeutic potential of targeting pathways often modulated by dihydropyran derivatives.
Currently, detailed quantitative in vivo data, including specific TGI percentages and comprehensive pharmacokinetic parameters for a wide range of dihydropyran-containing pharmaceuticals, remains an area of active research.
Signaling Pathways and Experimental Workflows
The anticancer activity of many dihydropyran derivatives stems from their ability to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway targeted by dihydropyran derivatives.
The evaluation of these compounds typically follows a standardized preclinical workflow, beginning with in vitro screening and culminating in in vivo efficacy studies.
Caption: General preclinical workflow for evaluating dihydropyran derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the dihydropyran-containing test compounds, typically ranging from 0.1 to 100 µM, and incubated for 48-72 hours.[7]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control, and the IC50 value is determined by plotting the viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a dihydropyran derivative in a mouse xenograft model.
-
Cell Culture and Preparation: Human cancer cells (e.g., A549, MCF-7) are cultured in appropriate media. On the day of injection, cells are harvested, washed, and resuspended in a suitable vehicle (e.g., a mixture of sterile PBS and Matrigel).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The prepared cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.[8]
-
Drug Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The dihydropyran derivative is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Efficacy Monitoring: Tumor volume and the body weight of the mice are monitored throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a maximum predetermined size or after a set duration. At the end of the study, tumors are excised and weighed. The primary endpoint is typically Tumor Growth Inhibition (TGI), which is calculated based on the difference in tumor volume or weight between the treated and control groups.[8]
References
- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Synergy: Validating Computational Predictions with Experimental Results for Dihydropyrans
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of theoretical and experimental data for the promising dihydropyran scaffold.
The development of novel therapeutic agents is a complex and resource-intensive process. In recent years, computational chemistry has emerged as a powerful tool to expedite drug discovery by predicting the biological activity and properties of molecules before their synthesis. This guide focuses on dihydropyrans, a class of heterocyclic compounds with a broad spectrum of biological activities, and provides a framework for validating in silico predictions with robust experimental data. By objectively comparing computational and experimental results, researchers can gain deeper insights into structure-activity relationships, refine predictive models, and ultimately accelerate the journey from concept to clinic.
Data Presentation: A Side-by-Side Look at Prediction and Reality
A critical aspect of validating computational models is the direct comparison of predicted data with experimental outcomes. The following tables summarize key quantitative data for a series of dihydropyranopyran derivatives, showcasing the correlation between computationally predicted binding affinities and experimentally determined cytotoxic activities against cancer cell lines.
Table 1: Comparison of Calculated Binding Free Energies and Experimental Cytotoxic Activities of Dihydropyranopyran Derivatives [1]
| Compound | Calculated Binding Free Energy (ΔG, kcal/mol) | Experimental IC50 (µM) vs. HCT-116 | Experimental IC50 (µM) vs. MCF-7 |
| 4a | -7.85 | >50 | >50 |
| 4b | -8.11 | 45.3 ± 1.2 | 33.5 ± 0.9 |
| 4c | -8.32 | 31.7 ± 0.8 | 25.1 ± 0.7 |
| 4d | -8.72 | 15.8 ± 0.4 | 11.2 ± 0.3 |
| 4e | -8.01 | 39.8 ± 1.1 | 28.3 ± 0.8 |
| 4f | -7.93 | >50 | >50 |
| 4g | -7.52 | 22.4 ± 0.6 | 18.9 ± 0.5 |
| 4h | -8.55 | 18.1 ± 0.5 | 14.6 ± 0.4 |
| 4i | -8.23 | 28.9 ± 0.7 | 21.7 ± 0.6 |
| 4j | -8.68 | 12.6 ± 0.3 | 9.8 ± 0.2 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Dihydropyran Derivative
While a direct side-by-side spectral image for a dihydropyran was not available in the immediate search results, the principle of comparing theoretical and experimental spectra is a cornerstone of structural validation. For instance, a study on 5-oxo-dihydropyranopyran derivatives confirmed that their theoretical and experimental IR spectra were well-matched, validating the computationally optimized geometries.[1] Typically, this involves overlaying the experimental spectrum (e.g., from an FTIR or NMR spectrometer) with the computationally predicted spectrum (e.g., calculated using Density Functional Theory, DFT). Key parameters for comparison include the positions (wavenumber in cm⁻¹ for IR, chemical shift in ppm for NMR), intensities, and splitting patterns of the signals.
Experimental Protocols: The Foundation of Reliable Data
The validity of any comparison rests on the quality and reproducibility of the experimental data. Below are detailed methodologies for key experiments typically performed in the study of dihydropyrans.
General Procedure for the Synthesis of Dihydropyranopyran Derivatives[1]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxycoumarin (1 mmol) is prepared in ethanol (10 mL).
-
Piperidine (0.1 mmol) is added to the mixture as a catalyst.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from ethanol to yield the pure dihydropyranopyran derivative.
MTT Assay for Cytotoxicity Evaluation[2]
-
Human cancer cell lines (e.g., HCT-116 and MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The synthesized dihydropyran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The cells are incubated with the compounds for a further 48-72 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Molecular Docking Protocol[1]
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the dihydropyran derivatives are built and optimized using computational chemistry software (e.g., Gaussian).
-
Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding mode and affinity of the dihydropyran derivatives within the active site of the target protein. The search algorithm explores various conformations and orientations of the ligand, and a scoring function is used to estimate the binding free energy (ΔG).
-
Analysis: The docking results are analyzed to identify the most favorable binding poses, key interacting amino acid residues, and the predicted binding energies.
Mandatory Visualizations: Illuminating Complex Relationships
Visual representations are indispensable for understanding complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, illustrate key concepts in the validation of computational predictions for dihydropyrans.
References
A Comparative Guide to the Structure-Activity Relationship of Dihydropyran Carboxylic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, offering insights into their potential as anti-proliferative agents. The presented data is based on a study evaluating their cytotoxic effects on human colorectal adenocarcinoma (SW-480) and breast cancer (MCF-7) cell lines.
Data Presentation: Anticancer Activity
The in vitro anti-proliferative activities of the synthesized dihydropyran derivatives were assessed, with the concentration required to inhibit 50% of cell growth (IC₅₀) being the primary metric for comparison. Cisplatin, a well-established chemotherapeutic agent, was used as a positive control.
Table 1: In Vitro Anticancer Activity of 3,4-dihydropyrano[4,3-b]pyran Derivatives against SW-480 and MCF-7 Cell Lines.
| Compound | R (Substitution on Phenyl Ring) | IC₅₀ (µM) vs. SW-480[1] | IC₅₀ (µM) vs. MCF-7[1] |
| 4a | H | > 100 | > 100 |
| 4d | 3-Cl | > 100 | > 100 |
| 4e | 4-CN | > 100 | > 100 |
| 4f | 4-Br | 69.1 | 78.2 |
| 4g | 4-NO₂ | 34.6 | 42.6 |
| 4h | 4-CF₃ | > 100 | > 100 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |
| Cisplatin | - | 15.2 | 18.5 |
Data sourced from a study on 5-oxo-dihydropyranopyran derivatives. The original compound numbering is preserved for consistency.[1]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for the deduction of several key structure-activity relationships for this class of compounds:
-
Impact of Phenyl Ring Substitution : The unsubstituted derivative (4a ) was found to be inactive. The introduction of substituents on the C4-phenyl ring was generally shown to enhance anti-proliferative activity.[1]
-
Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups at the para-position of the phenyl ring, such as nitro (4g , 4-NO₂) and chloro (4i , 4-Cl), resulted in the most potent compounds against both SW-480 and MCF-7 cell lines.[1]
-
Positional Isomers : A chloro group at the meta-position (4d , 3-Cl) led to a loss of activity, highlighting the importance of the substituent's position on the phenyl ring.
-
Steric and Electronic Effects : While a bromo substituent at the para-position (4f , 4-Br) conferred moderate activity, the trifluoromethyl group (4h , 4-CF₃) and cyano group (4e , 4-CN) at the same position resulted in inactive compounds, suggesting a complex interplay of steric and electronic factors.
-
Electron-Donating Groups : The presence of multiple electron-donating methoxy groups (4j , 3,4,5-(OCH₃)₃) also resulted in significant anticancer activity, particularly against the MCF-7 cell line, indicating that electron-withdrawing character is not the sole determinant of potency.[1]
The following diagram illustrates the logical relationships derived from the SAR analysis.
References
Safety Operating Guide
Proper Disposal of 3,4-dihydro-2H-pyran-5-carboxylic acid: A Step-by-Step Guide
For Immediate Reference: Treat 3,4-dihydro-2H-pyran-5-carboxylic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Safety and Handling Precautions
According to safety information from suppliers, this compound is classified as Acute Toxicity Category 4 if swallowed. It is a solid, non-combustible substance. When handling this chemical, always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its residues. The label should include the full chemical name and the words "Hazardous Waste".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
2. Waste Accumulation:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be in good condition and made of a material compatible with the chemical.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
3. Arranging for Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your organization's specific procedures for requesting a hazardous waste pickup.
4. Handling Spills:
-
In the event of a spill, avoid generating dust.
-
Carefully scoop the solid material into a designated waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
5. Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous waste unless properly decontaminated.
-
For a container to be considered non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical residue.
-
The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.
-
Once decontaminated, deface or remove the original label before disposing of the container in regular trash.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Disposal Method | Hazardous Waste Collection | General Laboratory Guidelines |
| Sink Disposal | Prohibited | General Laboratory Guidelines |
| Trash Disposal | Prohibited for chemical; allowed for triple-rinsed, defaced containers | General Laboratory Guidelines |
| Waste Container | Labeled, sealed, compatible material | General Laboratory Guidelines |
| PPE Requirement | Safety Goggles, Gloves, Lab Coat | General Laboratory Guidelines |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene and waste disposal policies. Always consult with your EHS department for definitive guidance.
Essential Safety and Operational Guide for 3,4-dihydro-2H-pyran-5-carboxylic acid
This guide provides immediate, essential safety and logistical information for handling 3,4-dihydro-2H-pyran-5-carboxylic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Physical Form | Solid |
| CAS Number | 40915-37-5[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[7][8] | To protect against potential splashes and airborne particles. |
| Skin Protection | Nitrile rubber gloves and a lab coat.[7][9] | To prevent skin contact, irritation, and potential burns.[9][10] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7][8] | To avoid inhalation of any dust or vapors that may be generated. |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Avoid direct contact with skin and eyes.[3]
-
Keep the container tightly closed when not in use.[4]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[3] |
Disposal Plan:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not empty into drains.[7]
Workflow and Logical Relationships
Experimental Workflow for Handling this compound:
Caption: This diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
Logical Relationship of Safety Precautions:
Caption: This diagram illustrates the relationship between the chemical, its potential hazards, and the necessary safety measures to mitigate risks.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Chemscene ChemScene | this compound | 10G | CS-W001843 | Fisher Scientific [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. quicktest.co.uk [quicktest.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
